Thalidomide-O-amido-C11-COOH
Description
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Properties
Molecular Formula |
C27H35N3O8 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoic acid |
InChI |
InChI=1S/C27H35N3O8/c31-21-15-14-19(25(35)29-21)30-26(36)18-11-10-12-20(24(18)27(30)37)38-17-22(32)28-16-9-7-5-3-1-2-4-6-8-13-23(33)34/h10-12,19H,1-9,13-17H2,(H,28,32)(H,33,34)(H,29,31,35) |
InChI Key |
CSYVEJMBYGPRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-O-amido-C11-COOH: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C11-COOH is a functionalized derivative of thalidomide (B1683933), an immunomodulatory drug that has seen a resurgence in therapeutic applications, most notably as a component of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a crucial building block in the synthesis of PROTACs, acting as an E3 ubiquitin ligase ligand that specifically binds to the Cereblon (CRBN) protein.[1][2][3] The "O-amido-C11-COOH" moiety represents a linker terminating in a carboxylic acid, which facilitates the covalent attachment of a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC designed to induce the degradation of that target protein. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and its application in the development of novel therapeutics.
Core Properties
| Property | Value |
| Molecular Formula | C27H35N3O8 |
| Molar Mass | 529.58 g/mol |
| Function | E3 Ligase Ligand (binds to CRBN) |
| Application | Synthesis of PROTACs |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the CRBN-recruiting component of a PROTAC. The thalidomide core of the molecule binds to the CRBN E3 ubiquitin ligase, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). By being connected via a linker to a ligand for a target protein, the resulting PROTAC brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data
Direct quantitative binding data for this compound to CRBN is not extensively available in public literature. However, the binding affinity is expected to be comparable to that of thalidomide, as the core binding motif is retained. The following table summarizes the reported binding affinities for thalidomide and its clinically significant derivatives to serve as a reference.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[4][5] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[6] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[6] |
Table adapted from publicly available data. Specific experimental conditions may lead to variations in measured values.
Experimental Protocols
Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not publicly available. However, a general approach can be inferred from solid-phase synthesis methods for thalidomide-based PROTACs.[7][8] The synthesis would likely involve the coupling of a protected amino-C11-carboxylic acid linker to the thalidomide core, followed by deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Orgasynth [orgasynth.com]
- 3. This compound | Orgasynth [orgasynth.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-amido-C11-COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Thalidomide-O-amido-C11-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a Cereblon (CRBN) E3 ligase ligand, its application in the targeted degradation of proteins, with a specific focus on the histone methyltransferase DOT1L, and outlines the experimental methodologies used for its characterization.
Introduction to this compound and PROTAC Technology
This compound is a derivative of thalidomide (B1683933), a well-known immunomodulatory drug. In the context of modern drug discovery, it serves as a key component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the body's own protein disposal system, the ubiquitin-proteasome system.
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
An E3 ubiquitin ligase ligand .
-
A linker that connects the warhead and the E3 ligase ligand.
This compound functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), coupled to an 11-carbon amide linker. This linker terminates in a carboxylic acid group, which allows for straightforward chemical conjugation to a warhead targeting a specific protein.
Core Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action of a PROTAC synthesized with this compound is to induce the selective degradation of a target protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its warhead) and the CRBN E3 ligase (via the thalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the ubiquitinated target protein into small peptides.
-
Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting in a catalytic manner.
This mechanism of action offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and sustained pharmacological effect.
Application in DOT1L Degradation
This compound has been specifically cited for its use in the synthesis of PROTACs targeting DOT1L (Disruptor of telomeric silencing 1-like)[1][2][3]. DOT1L is a histone methyltransferase that plays a crucial role in the development and progression of certain types of leukemia, particularly those with MLL rearrangements. By targeting DOT1L for degradation, these PROTACs aim to provide a novel therapeutic strategy for these cancers.
The signaling pathway for a DOT1L-targeting PROTAC utilizing this compound is illustrated below:
Quantitative Data
While specific quantitative data for PROTACs synthesized directly from this compound is primarily found within patent literature, the following table provides representative data for thalidomide-based PROTACs to illustrate typical performance metrics.
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to CRBN. | 100 - 500 nM |
| Target Binding Affinity (Kd) | The dissociation constant for the binding of the warhead to the target protein. | Varies depending on the warhead |
Experimental Protocols
The characterization of PROTACs synthesized from this compound involves a series of in vitro and cell-based assays to confirm their mechanism of action and quantify their efficacy.
A general workflow for the synthesis of a DOT1L-targeting PROTAC using this compound is outlined below. This typically involves an amide coupling reaction between the carboxylic acid of the linker and an amine-functionalized DOT1L inhibitor.
Western Blotting: This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Cells expressing the target protein are treated with varying concentrations of the PROTAC for a specified time.
-
Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the percentage of protein degradation relative to a vehicle-treated control.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the ligand to the protein, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Purified recombinant CRBN protein is placed in the sample cell of the calorimeter, and a solution of this compound is placed in the injection syringe.
-
Titration: The ligand is injected into the protein solution in small aliquots.
-
Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics and affinity of the binary and ternary complex interactions.
-
Immobilization: The CRBN E3 ligase is immobilized on a sensor chip.
-
Binary Interaction Analysis: The PROTAC is flowed over the chip to measure its binding to CRBN. In a separate experiment, the target protein is flowed over a chip with an immobilized warhead to determine its binding affinity.
-
Ternary Complex Analysis: A pre-mixed solution of the target protein and the PROTAC is flowed over the CRBN-immobilized chip. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
The logical relationship for ternary complex formation is depicted in the following diagram:
References
An In-depth Technical Guide to Thalidomide-O-amido-C11-COOH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Core Concept: The Role of Thalidomide-O-amido-C11-COOH in PROTAC Technology
This compound is a functionalized ligand and linker combination designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a critical building block for researchers aiming to induce the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. This molecule incorporates two key features:
-
A Thalidomide (B1683933) Moiety: This component acts as the E3 ligase-recruiting element. It specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2]
-
An O-amido-C11-COOH Linker: This is a long-chain aliphatic linker with a terminal carboxylic acid. The 11-carbon chain provides significant length and flexibility, which can be crucial for enabling the formation of a productive ternary complex between the target protein and the CRBN E3 ligase. The terminal carboxylic acid provides a convenient chemical handle for conjugation to a ligand that binds to the desired protein of interest.
The overarching principle of a PROTAC synthesized using this building block is to hijack the cell's natural protein disposal machinery. By simultaneously binding to both the target protein and CRBN, the PROTAC brings the two into close proximity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
Quantitative Data for CRBN-Recruiting PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the thalidomide moiety to CRBN is also a critical factor. The following tables present representative data for thalidomide and its derivatives, as well as for a hypothetical PROTAC to illustrate the expected performance.
Table 1: Representative Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.
Table 2: Representative Degradation Performance of a Hypothetical DOT1L-Targeting PROTAC
| Parameter | Value | Description |
| DC50 | 10 - 100 nM | The concentration of the PROTAC required to degrade 50% of the target protein (DOT1L) in a specific cell line (e.g., MV-4-11) after a defined treatment period (e.g., 24 hours). |
| Dmax | > 90% | The maximum percentage of target protein degradation achievable with the PROTAC. |
This data is illustrative and the actual performance of a PROTAC synthesized with this compound would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to synthesize and characterize PROTACs derived from this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a hypothetical DOT1L ligand containing a primary amine.
Materials:
-
This compound
-
DOT1L ligand with a primary amine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
-
Analytical instruments: LC-MS, HRMS, and NMR
Procedure:
-
In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the DOT1L ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by HRMS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of the target protein in a cellular context.
Materials:
-
Human cancer cell line expressing the target protein (e.g., MV-4-11 for DOT1L)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-DOT1L)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 µM to 0.1 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized target protein levels against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model to calculate the DC50 and Dmax values.
-
Visualizations
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the synthesis and evaluation of a PROTAC.
Logical Relationships in PROTAC Efficacy
Caption: Factors influencing the efficacy of a PROTAC.
References
The Strategic Role of Thalidomide-O-amido-C11-COOH in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a successful PROTAC is the E3 ligase ligand, which recruits the E3 ubiquitin ligase to the target protein. This technical guide provides a comprehensive overview of Thalidomide-O-amido-C11-COOH, a key building block in the synthesis of PROTACs that utilize the Cereblon (CRBN) E3 ligase. We will delve into its core function, present available quantitative data for related structures, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.
Introduction to this compound in the PROTAC Landscape
This compound is a bifunctional molecule composed of a thalidomide (B1683933) moiety and a C11 carboxylic acid linker. The thalidomide portion serves as a potent ligand for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The terminal carboxylic acid group on the 11-carbon aliphatic chain provides a versatile attachment point for a ligand that binds to a specific protein of interest (POI). By incorporating this compound into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6]
The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[7] The C11 linker of this compound offers a significant degree of flexibility and length, which can be advantageous in optimizing the geometry of this ternary complex for efficient ubiquitin transfer.
Core Mechanism of Action
The fundamental role of this compound within a PROTAC is to act as the "E3 ligase handle." The process can be summarized in the following steps:
-
Binding to CRBN: The thalidomide moiety of the PROTAC binds to a specific pocket on the Cereblon protein, effectively "hijacking" the E3 ligase complex.
-
Ternary Complex Formation: Simultaneously, the POI-binding ligand of the PROTAC binds to its target protein. This results in the formation of a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The close proximity of the POI and the E3 ligase, orchestrated by the PROTAC, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, a key advantage over traditional inhibitor-based therapies.
Quantitative Data and Experimental Protocols
Binding Affinity of Thalidomide Derivatives to Cereblon
The binding affinity of the E3 ligase ligand to its target is a critical parameter in PROTAC design. The following table summarizes reported binding constants for thalidomide and its analogs to Cereblon.
| Compound | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 160 | (Ito et al., 2010) | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 250 | (PROTAC-DB)[8] | |
| Pomalidomide | ITC | 39 | (Ito et al., 2010) | |
| Lenalidomide | ITC | 250 | (Ito et al., 2010) |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%.
Efficacy of Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically measured by its ability to induce the degradation of the target protein. Key metrics include DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 4.3 | >98 | (Winter et al., 2015) |
| ARV-825 | BRD4 | HCT-116 | <1 | >90 | (Lu et al., 2015) |
Experimental Protocols
This protocol outlines a general procedure for coupling this compound to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an available amine group
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the POI ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
This protocol describes the use of SPR to measure the binding affinity of a thalidomide-based PROTAC to Cereblon.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human Cereblon protein
-
Thalidomide-based PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the recombinant Cereblon protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the thalidomide-based PROTAC in running buffer.
-
Inject the PROTAC solutions over the sensor chip surface at a constant flow rate, monitoring the change in the SPR signal in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rates.
-
Calculate the dissociation constant (Kd) from the ratio of koff/kon.
This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a thalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the resulting bands.
-
Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of protein degradation.
Visualizations
Signaling Pathway of a Thalidomide-Based PROTAC
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for PROTAC characterization.
Logical Relationship of PROTAC Components
Caption: The modular components of a thalidomide-based PROTAC.
Conclusion
This compound represents a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its thalidomide core ensures robust recruitment of the Cereblon E3 ligase, while the C11 linker provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex. While further studies are needed to fully characterize PROTACs built with this specific linker, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for researchers to design, synthesize, and evaluate novel protein degraders. The continued exploration of linkerology, coupled with a deeper understanding of the structural biology of ternary complexes, will undoubtedly propel the field of targeted protein degradation forward, offering new therapeutic avenues for a wide range of diseases.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Orgasynth [orgasynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Orgasynth [orgasynth.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. PROTAC-DB [cadd.zju.edu.cn]
A Technical Guide to Thalidomide-O-amido-C11-COOH as a Cereblon (CRBN) E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Thalidomide-O-amido-C11-COOH, a crucial building block in the field of Targeted Protein Degradation (TPD). It serves as a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to CRBN and Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the primary mechanism for intracellular protein degradation in eukaryotic cells.[1] E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their tagging with ubiquitin. This polyubiquitination marks the protein for destruction by the proteasome.[2]
Cereblon (CRBN) is a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, forming the CRL4^CRBN^ complex.[2][3] The discovery that immunomodulatory drugs (IMiDs) like thalidomide (B1683933) bind directly to CRBN opened a new avenue for therapeutic intervention.[2][4] These molecules act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of so-called "neosubstrates," such as the transcription factors IKZF1 and IKZF3.[3]
This principle has been harnessed in the development of PROTACs. PROTACs are heterobifunctional molecules featuring a ligand for an E3 ligase, a ligand for a Protein of Interest (POI), and a chemical linker that joins them.[1][5] By simultaneously binding to the E3 ligase and the POI, the PROTAC forms a ternary complex, bringing the degradation machinery into close proximity with the target protein, leading to its ubiquitination and destruction.[1][6]
This compound is a derivative of thalidomide designed for this purpose. It contains the essential glutarimide (B196013) moiety for CRBN binding and a C11 carboxylic acid linker, which allows for straightforward chemical conjugation to a POI ligand to create a novel PROTAC.[7][8][9]
Quantitative Binding Data
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | (S)-thalidomide has ~10-fold stronger binding than the (R)-enantiomer.[10][11] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | Binds more strongly to CRBN than thalidomide.[10] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | Binds with higher affinity to CRBN than thalidomide.[10] |
| Iberdomide | 10-20x greater affinity than lenalidomide | Not Specified | A next-generation Cereblon E3 Ligase Modulator (CELMoD).[12] |
| CC-220 (Iberdomide) | 60 nM (IC50) | TR-FRET Assay | Demonstrates high-affinity binding in a quantitative in vitro assay.[13] |
Mechanism of Action
This compound functions as the CRBN-recruiting component of a PROTAC. The glutarimide ring of the thalidomide moiety docks into a conserved tri-tryptophan pocket in the thalidomide-binding domain of CRBN.[10] Once incorporated into a PROTAC, it facilitates the formation of a ternary complex (POI-PROTAC-CRBN), which is the critical step for inducing degradation. The CRL4^CRBN^ complex then polyubiquitinates accessible lysine (B10760008) residues on the surface of the POI. This "tag" is recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides. The PROTAC is then released and can engage in further catalytic cycles of degradation.[1]
Experimental Protocols
Characterizing a PROTAC derived from this compound involves a series of key experiments to validate binding, ternary complex formation, and cellular degradation.
CRBN Binary Binding Affinity (Surface Plasmon Resonance)
Objective: To determine the direct binding affinity (Kd) of the ligand to CRBN.
Methodology:
-
Chip Preparation: Immobilize recombinant purified His-tagged CRBN/DDB1 protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a serial dilution of this compound (or the final PROTAC) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte dilutions over the sensor chip surface. The binding causes a change in the refractive index, measured in response units (RU).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Ternary Complex Formation (TR-FRET Assay)
Objective: To confirm and characterize the formation of the POI-PROTAC-CRBN ternary complex.[14][15]
Methodology:
-
Reagent Preparation:
-
Recombinant His-tagged CRBN/DDB1 protein.
-
Recombinant GST-tagged POI.
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore).
-
AF488-conjugated anti-His antibody (acceptor fluorophore).[16]
-
PROTAC synthesized from this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of His-CRBN, GST-POI, and the two labeled antibodies.
-
Add the PROTAC across a range of concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow the complex to form.[17]
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs, confirming the formation of a stable ternary complex at optimal concentrations.[18]
Cellular Target Degradation (Western Blot)
Objective: To quantify the reduction in cellular POI levels following treatment with the PROTAC.[19]
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line and allow adherence. Treat the cells with a dose-response of the PROTAC for a set time course (e.g., 2, 4, 8, 16, 24 hours).[18]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control to determine the percentage of degradation relative to a vehicle-treated control. The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.[6][19]
Typical PROTAC Discovery Workflow
The development of a novel degrader using this compound follows a structured workflow to ensure potency, selectivity, and a validated mechanism of action.[5]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Orgasynth [orgasynth.com]
- 9. This compound | Orgasynth [orgasynth.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Technical Guide to Thalidomide-O-amido-C11-COOH: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C11-COOH is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, coupled with a C11 alkyl carboxylic acid linker.[1][2][3][4][5][6] This structure is integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and biological assays. While extensive experimental data for this specific linker is not publicly available, the following table summarizes its known properties and provides estimates for others based on structurally related compounds.
| Property | Value | Source/Comment |
| IUPAC Name | 12-[[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyacetyl]amino]dodecanoic acid | [1] |
| Molecular Formula | C27H35N3O8 | [1] |
| Molecular Weight | 529.58 g/mol | [1][2] |
| CAS Number | 2473270-96-9 | [4] |
| Physical State | Off-white solid (presumed) | Based on related compounds[7] |
| Solubility | Soluble in DMSO, DMF | Based on related compounds[7] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | Based on related compounds[8][9] |
Mechanism of Action: Facilitating Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide (B1683933) moiety binds specifically to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[10][11][12][13] The terminal carboxylic acid of the C11 linker is designed for covalent conjugation to a ligand that binds to a specific protein of interest (POI). This creates a heterobifunctional PROTAC that can induce the formation of a ternary complex between the POI and the CRBN E3 ligase.[14][15][16][17]
Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[18] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[18] The PROTAC molecule is then released and can participate in further rounds of degradation, acting as a catalyst for protein elimination.[18] This compound has been specifically mentioned as a tool for synthesizing PROTACs that target the degradation of DOT1L.[3][5][6]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While a specific, validated protocol for the synthesis and use of a PROTAC derived from this compound is not publicly available, a generalized workflow can be outlined based on established methodologies in the field.
Generalized Protocol for PROTAC Synthesis
This protocol describes a general method for conjugating the carboxylic acid of this compound to a primary or secondary amine on a target protein ligand.
1. Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents).
-
Add a non-nucleophilic base, for instance, DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
2. Coupling Reaction:
-
In a separate flask, dissolve the target protein ligand (containing a free amine) in the same anhydrous solvent.
-
Add the solution of the activated this compound dropwise to the ligand solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.
3. Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Generalized Experimental Workflow for PROTAC Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a newly synthesized PROTAC.
Caption: Generalized workflow for PROTAC evaluation.
Conclusion
This compound represents a valuable chemical tool for researchers engaged in the development of PROTACs. Its thalidomide headpiece provides a reliable anchor to the CRBN E3 ligase, while the C11 linker with a terminal carboxylic acid offers a versatile point of attachment for ligands targeting a wide array of proteins. Although detailed, publicly available experimental data for this specific molecule is limited, the principles outlined in this guide, based on the established science of targeted protein degradation, provide a solid foundation for its application in the design and execution of novel therapeutic strategies.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. Where specific experimental data for this compound is unavailable, information from closely related compounds has been used for illustrative purposes and should be treated as such.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Orgasynth [orgasynth.com]
- 6. This compound | Orgasynth [orgasynth.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. mdpi.com [mdpi.com]
In-Depth Technical Guide: Thalidomide-O-amido-C11-COOH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C11-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the formation of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, with a focus on the degradation of target proteins such as DOT1L. This guide includes detailed experimental protocols, quantitative data, and visual diagrams of the underlying signaling pathways to facilitate its use in research and drug development.
Introduction to this compound
This compound is a bifunctional molecule composed of a thalidomide (B1683933) derivative and an 11-carbon alkyl linker with a terminal carboxylic acid. The thalidomide moiety serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. The terminal carboxylic acid on the linker provides a convenient attachment point for a ligand that binds to a specific protein of interest (POI). By linking the POI-binding ligand to the thalidomide derivative, a PROTAC is formed that can bring the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Chemical Properties:
| Property | Value |
| CAS Number | 2473270-96-9 |
| Molecular Formula | C27H35N3O8 |
| Molecular Weight | 529.58 g/mol |
| Description | A white to off-white solid. |
| Solubility | Soluble in DMSO and DMF. |
Mechanism of Action: The PROTAC Approach
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. In the case of PROTACs synthesized using this compound, the E3 ligase recruited is Cereblon (CRBN).
The general mechanism of action is as follows:
-
Binding: The PROTAC molecule simultaneously binds to the target protein via its specific ligand and to the CRBN E3 ligase via its thalidomide moiety.
-
Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex, bringing the target protein into close proximity to the E3 ligase.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can go on to target another protein molecule.
Experimental Protocols
General Synthesis of a Thalidomide-Based PROTAC
Materials:
-
Hydroxymethyl polystyrene resin
-
Phthalic anhydride (B1165640) derivative
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
α-aminoglutarimide
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Resin Loading:
-
Swell the hydroxymethyl polystyrene resin in DMF in a solid-phase synthesis vessel.
-
Add a solution of the appropriate phthalic anhydride derivative, TEA, and a catalytic amount of DMAP in DMF.
-
Agitate the mixture at room temperature for 18 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH, then dry under vacuum.
-
-
Amide Coupling:
-
Swell the resin from the previous step in DMF.
-
Add a solution of α-aminoglutarimide, DIC, and HOBt in DMF.
-
Agitate the mixture at room temperature for 18 hours.
-
Wash the resin as described in step 1.
-
-
Cleavage and Cyclization:
-
Suspend the dried resin in a solution of 5% TFA in toluene.
-
Reflux the mixture for 4-12 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure to yield the crude thalidomide derivative.
-
PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of this compound allows for straightforward conjugation to a POI ligand containing a primary or secondary amine via standard amide bond formation.
Materials:
-
This compound
-
POI ligand with an amine handle
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the POI ligand (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for a CRBN-based PROTAC targeting DOT1L, illustrating the type of data generated in PROTAC development.
| Parameter | Value | Assay Conditions |
| DOT1L DC50 | 50-100 nM | MV4-11 cells, 24-hour treatment |
| Dmax | >90% | MV4-11 cells, 24-hour treatment |
| CRBN Binding Affinity (IC50) | 1-5 µM | Competitive binding assay |
| Ternary Complex Formation (EC50) | 100-500 nM | TR-FRET assay |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the development and characterization of a PROTAC synthesized from this compound.
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its straightforward conjugation chemistry and effective recruitment of the Cereblon E3 ligase make it an attractive choice for researchers aiming to induce the targeted degradation of a wide range of proteins implicated in various diseases. This guide provides the foundational knowledge and experimental framework to facilitate the successful application of this molecule in the exciting and rapidly advancing field of targeted protein degradation.
The C11 Linker in PROTAC Design: A Technical Guide for Drug Development Professionals
An in-depth analysis of the role of 11-atom linkers in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs), providing researchers and drug development professionals with a comprehensive understanding of their synthesis, evaluation, and impact on therapeutic potential.
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] This tripartite structure enables the PROTAC to form a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][5][7] Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[5][7] This guide focuses on the significance of the C11 linker, representing a linker with a length of approximately 11 atoms, in PROTAC design.
The C11 Linker: Balancing Flexibility and Pre-organization
The length of the linker is a crucial parameter that requires empirical optimization for each specific POI and E3 ligase pair.[1][4] A linker that is too short may be unable to bridge the distance between the two proteins, while an excessively long linker can lead to unproductive binding modes or a "hook effect," where the formation of binary complexes is favored over the catalytically productive ternary complex.[1]
A linker length of around 11 atoms, often composed of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or a combination thereof, represents a common motif in PROTAC design.[3][4] This length is often sufficient to span the necessary distance between the target protein and the E3 ligase while maintaining a degree of conformational constraint that can favor the formation of a productive ternary complex.
Common C11 Linker Scaffolds
The most prevalent linker motifs in PROTAC design are flexible alkyl and PEG chains.[3][4][5]
-
Alkyl Chains: These are hydrophobic linkers that provide significant conformational flexibility.[1][5] While synthetically accessible, their hydrophobicity can sometimes lead to poor solubility and pharmacokinetic profiles.[5]
-
Polyethylene Glycol (PEG) Chains: The inclusion of ethylene (B1197577) glycol units enhances the polarity and solubility of the PROTAC molecule.[1][4][8] The ether oxygens can also participate in hydrogen bonding interactions within the ternary complex, further stabilizing it.[3][8]
More rigid linker structures, such as those incorporating piperazine (B1678402) or piperidine (B6355638) moieties, are also employed to reduce the entropic penalty associated with ternary complex formation and improve pharmacokinetic properties.[7][9]
Quantitative Impact of Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[10][11]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[10][11]
The following tables summarize data from various studies, illustrating the impact of linker length on the degradation of different target proteins. While specific data for a C11 linker is not always available, these examples demonstrate the general principle of how linker length optimization, often in the range of 10-20 atoms, is critical for achieving potent degradation.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [3][10]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4][12][13]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation in 22Rv1 cells (at 3 µM) [10]
| Linker Type | PROTAC | Degradation of AR |
| Flexible (PEG) | PROTAC A | Moderate |
| Rigid (piperazine) | PROTAC B | High |
Experimental Protocols for PROTAC Evaluation
The development of effective PROTACs relies on robust experimental methodologies to assess their synthesis, binding, and degradation capabilities.
Synthesis of PROTACs with C11 Linkers
The synthesis of PROTACs typically involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then conjugated.[14] "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is a widely used method for the final conjugation step due to its high efficiency and selectivity.[8][]
General Synthetic Workflow:
-
Functionalization of Ligands: The POI and E3 ligase ligands are chemically modified to introduce a reactive handle, such as an azide (B81097) or an alkyne.
-
Synthesis of the Linker: An 11-atom linker with complementary reactive ends is synthesized. For example, a bifunctional linker with a terminal azide and alkyne.
-
Conjugation: The functionalized ligands are reacted with the bifunctional linker via a click reaction or other coupling chemistries (e.g., amide bond formation) to yield the final PROTAC.[3][14]
Western Blotting for Protein Degradation
A standard and essential method to quantify the degradation of the target protein following PROTAC treatment is Western blotting.[10]
Protocol:
-
Cell Culture and Treatment: Plate the desired cell line and allow them to reach 70-80% confluency. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then probe with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis of the protein bands is performed to quantify the relative abundance of the target protein, normalized to the loading control.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental designs involved in PROTAC research.
Figure 1: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Figure 2: A representative experimental workflow for the development and evaluation of PROTACs, from initial design to in vivo efficacy studies.
Figure 3: Simplified diagram of the Androgen Receptor (AR) signaling pathway and its inhibition by an AR-targeting PROTAC, a common strategy in prostate cancer research.
Conclusion and Future Perspectives
The linker is a pivotal component in PROTAC design, and an 11-atom linker often provides a favorable balance of flexibility and rigidity to facilitate potent and selective protein degradation. The empirical optimization of linker length, composition, and attachment points remains a critical aspect of PROTAC development. While this guide has focused on the C11 linker as a representative example, the principles discussed are broadly applicable to the rational design of PROTACs.
Future advancements in computational modeling and structural biology will undoubtedly provide a more predictive framework for linker design, reducing the reliance on extensive empirical screening.[3][7] The development of novel linker chemistries will also expand the repertoire of tools available to drug discovery scientists, enabling the creation of PROTACs with enhanced "drug-like" properties and therapeutic potential. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of the linker will be paramount to the successful clinical translation of this exciting therapeutic modality.
References
- 1. chempep.com [chempep.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. research.chalmers.se [research.chalmers.se]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thalidomide-O-amido-C11-COOH and its Interaction with Cereblon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of thalidomide (B1683933) derivatives to the Cereblon (CRBN) protein, with a focus on the conceptual framework for understanding the binding of Thalidomide-O-amido-C11-COOH. While specific quantitative binding affinity data for this compound is not extensively available in peer-reviewed literature, this document outlines the established binding affinities of the parent thalidomide molecule and its key analogs. Furthermore, it provides detailed experimental protocols for determining such binding affinities and illustrates the general mechanism of action.
This compound is an E3 ligase ligand-linker conjugate designed for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4][5] The thalidomide moiety serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][6] The C11-COOH linker provides a versatile attachment point for a ligand that targets a specific protein of interest for degradation.
Quantitative Binding Affinity of Thalidomide and its Analogs to Cereblon
The binding of thalidomide and its derivatives to CRBN is a crucial interaction for their therapeutic effects. The glutarimide (B196013) portion of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain of Cereblon.[7] While direct binding data for this compound is not publicly available, the affinity of the core thalidomide scaffold is well-characterized. The addition of the linker at the O-amido position is generally considered to have a minimal impact on the direct binding affinity to CRBN. The following table summarizes the reported binding affinities for thalidomide and its clinically significant derivatives.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [6] |
| Lenalidomide | ~178 nM | Not Specified | [1][8] |
| Pomalidomide | ~157 nM | Not Specified | [1][8] |
| This compound | Not Publicly Available | - |
General Signaling Pathway
Thalidomide and its analogs function as "molecular glues," modulating the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to Cereblon, they induce the recruitment of "neosubstrates," proteins not typically targeted by this ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3]
Caption: General mechanism of CRBN-mediated protein degradation.
Experimental Protocols
To determine the binding affinity of this compound to Cereblon, several biophysical assays can be employed. The following are detailed methodologies for two standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.
Principle: CRBN is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated.[2][4]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize recombinant Cereblon (often the Thalidomide-Binding Domain) onto the sensor surface to a desired density.[2]
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
Regenerate the sensor surface between each analyte injection if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (SPR signal vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).[1]
-
The dissociation constant (K_d) is calculated as the ratio of k_d/k_a.
-
Caption: SPR experimental workflow for binding affinity determination.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein.
Principle: A solution of this compound is titrated into a sample cell containing a solution of CRBN protein. The heat change upon each injection is measured and plotted against the molar ratio of the two molecules. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[2]
Methodology:
-
Sample Preparation:
-
Dialyze both the CRBN protein and the this compound stock solution into the same buffer to minimize heats of dilution.
-
Thoroughly degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of the protein and the small molecule.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the this compound into the sample cell while maintaining a constant temperature.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The heat change for each injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters of the interaction, including the K_d.
-
Caption: ITC experimental workflow for binding affinity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. PROTAC-linker Conjugate for PAC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-O-amido-C11-COOH: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amido-C11-COOH is a key bifunctional molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), it serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a terminal carboxylic acid for conjugation to a target protein ligand. The physicochemical properties of this linker-ligand conjugate, specifically its solubility and stability, are critical determinants of the resulting PROTAC's efficacy, bioavailability, and overall developability. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, offering detailed experimental protocols for their assessment and a framework for data interpretation. While specific quantitative data for this molecule is not extensively available in the public domain, this guide leverages data from closely related thalidomide analogues to provide a predictive and methodological framework.
Introduction to this compound in PROTAC Development
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound falls into the category of an E3 ligase ligand-linker conjugate.
The rationale for its use lies in the well-established interaction between the thalidomide core and the CRBN subunit of the CRL4-CRBN E3 ligase complex. The C11 carboxylic acid linker provides a versatile attachment point for a variety of target protein ligands, enabling the synthesis of a diverse array of PROTACs. The physicochemical characteristics of this linker-ligand are paramount, as they significantly influence the properties of the final PROTAC molecule.
Solubility Profile
The solubility of this compound is a critical parameter that affects its handling, formulation, and ultimately, the bioavailability of the PROTACs derived from it. Based on the general characteristics of thalidomide and its derivatives, it is anticipated that this molecule will exhibit limited aqueous solubility and higher solubility in organic solvents.
Predicted Solubility Characteristics
-
Aqueous Solubility: Thalidomide itself has very low aqueous solubility (approximately 0.05 mg/mL). The addition of the amido-C11-COOH linker is likely to have a modest impact on aqueous solubility. The carboxylic acid moiety may slightly increase solubility at higher pH values due to deprotonation.
-
Organic Solvent Solubility: this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).
Quantitative Solubility Data
| Solvent System | Predicted Solubility Range (mg/mL) | Experimental Conditions |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 | 25°C, 24h equilibration |
| Dimethyl Sulfoxide (DMSO) | > 25 | 25°C |
| Ethanol | 1 - 5 | 25°C |
| Polyethylene Glycol 400 (PEG400) | 5 - 15 | 25°C |
Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines a high-throughput method to assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.
Stability Profile
The stability of this compound is crucial for its storage, handling during PROTAC synthesis, and the in vitro and in vivo performance of the resulting PROTACs. The primary degradation pathway for thalidomide and its analogues is hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings, which is pH-dependent.
Predicted Stability Characteristics
-
pH Stability: Hydrolysis is expected to be accelerated at both acidic and basic pH. The molecule is likely most stable at a neutral pH.
-
Temperature Stability: As with most organic molecules, elevated temperatures will likely accelerate degradation. For long-term storage, a cool and dry environment is recommended.
-
Photostability: While not extensively documented for this specific molecule, thalidomide itself does not have strong chromophores that would suggest extreme photosensitivity, but protection from light is generally good practice.
Quantitative Stability Data
The following table is a template for the stability data that should be generated.
| Condition | Half-life (t½) | Degradation Products Identified |
| pH 2.0, 37°C | (To be determined) | (To be determined, likely hydrolysis products of imide rings) |
| pH 7.4, 37°C | (To be determined) | (To be determined) |
| pH 9.0, 37°C | (To be determined) | (To be determined) |
| 40°C / 75% RH (solid state) - 4 weeks | >95% remaining | (To be determined) |
| Photostability (ICH Q1B) | (To be determined) | (To be determined) |
Experimental Protocol: Stability Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound reference standard
Procedure:
-
Method Development:
-
Develop a gradient elution method using a mobile phase consisting of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Optimize the gradient to achieve good resolution between the parent peak of this compound and any potential degradation products.
-
The detection wavelength should be set at the λmax of the compound.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples by the developed HPLC method.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
-
-
Stability Study:
-
Prepare solutions of this compound in buffers of different pH values (e.g., 2, 7.4, 9).
-
Store the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by the stability-indicating HPLC method.
-
Calculate the percentage of the compound remaining at each time point and determine the half-life.
-
Visualizations
Caption: Experimental workflow for solubility and stability assessment.
Caption: Impact of solubility and stability on PROTAC development.
Conclusion
While specific quantitative data for the solubility and stability of this compound is not extensively published, this technical guide provides a robust framework for its experimental determination. The provided protocols for kinetic solubility and stability-indicating HPLC methods are essential tools for any researcher working with this molecule. Understanding and characterizing these fundamental physicochemical properties are critical first steps in the design and development of effective and bioavailable PROTACs. The insights gained from such studies will undoubtedly accelerate the translation of novel protein degraders from the laboratory to the clinic.
Safety and Handling of Thalidomide-O-amido-C11-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and application of Thalidomide-O-amido-C11-COOH, a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs). Given the compound's structural relation to thalidomide (B1683933), a substance with known significant health risks, stringent adherence to safety protocols is imperative. This document synthesizes available data to guide researchers in the safe handling and effective use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is an E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to an 11-carbon alkyl chain linker with a terminal carboxylic acid. This linker allows for the covalent attachment of a ligand for a target protein, forming a PROTAC.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H35N3O8 | [1] |
| Molecular Weight | 529.58 g/mol | [1] |
| CAS Number | 2473270-96-9 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO | [2] |
Hazard Identification and Safety Precautions
A critical aspect of handling this compound is recognizing the potential hazards associated with its thalidomide component. Thalidomide is a known teratogen and can cause severe birth defects.[3][4][5] While one supplier's Safety Data Sheet (SDS) for this compound states that it is "Not a hazardous substance or mixture"[1], this should be treated with extreme caution. The toxicological properties of this specific conjugate have not been fully investigated. Therefore, it is prudent to handle it with the same precautions as thalidomide.
Table 2: Summary of Potential Hazards and GHS Classifications (Based on Thalidomide)
| Hazard | GHS Classification | Precautionary Statements |
| Reproductive Toxicity | Category 1A (H360: May damage fertility or the unborn child) | P201, P202, P280 |
| Acute Oral Toxicity | Category 3 (H301: Toxic if swallowed) | P264, P270, P301+P310 |
| Acute Dermal Toxicity | Category 4 (H312: Harmful in contact with skin) | P280 |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352 |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P264, P280, P305+P351+P338 |
| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340 |
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat should be worn.
-
Eye Protection: Use chemical safety goggles.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator.
Handling Procedures
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Aerosol and Dust Generation: Minimize the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In case of Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
Experimental Protocols: Use in PROTAC Synthesis
This compound serves as a foundational building block for synthesizing PROTACs. The terminal carboxylic acid of the linker is activated to facilitate amide bond formation with an amine-containing ligand for the protein of interest (POI).
General Amide Coupling Protocol
-
Dissolution: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DCM).
-
Activation: Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA) to the solution to activate the carboxylic acid.
-
Coupling: Add the amine-containing POI ligand to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and purify the resulting PROTAC using column chromatography or preparative HPLC.
Mechanism of Action in PROTACs
Once synthesized, the PROTAC containing the this compound moiety hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the proteasome.
-
PROTAC Recycling: The PROTAC is then released and can induce the degradation of another POI molecule.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. For long-term storage, refer to the supplier's recommendations, which often suggest storage at -20°C or -80°C.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable tool for researchers developing targeted protein degraders. However, the potential for severe toxicity, inherited from its thalidomide component, necessitates rigorous safety and handling protocols. All personnel must be fully trained on the potential hazards and required safety measures before working with this compound. A thorough risk assessment should be conducted before any new experimental procedure involving this compound is initiated.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Thalidomide-O-amido-C11-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives are fundamental components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. These molecules function as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, effectively hijacking the cell's natural protein disposal system to selectively degrade disease-causing proteins. The linker component of a PROTAC is crucial for its efficacy, and the synthesis of thalidomide conjugated to a linker with a terminal carboxylic acid, such as Thalidomide-O-amido-C11-COOH, provides a versatile building block for the attachment of a target protein ligand.
This document provides a detailed protocol for a proposed synthesis of this compound, based on established chemical principles and related synthetic procedures. The described methodology involves a two-step process starting with the synthesis of 4-hydroxythalidomide, followed by its coupling to an 11-carbon linker.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the following key steps:
-
Synthesis of 4-Hydroxythalidomide: This intermediate is prepared by the condensation of 3-hydroxyphthalic anhydride (B1165640) with 3-aminoglutarimide hydrochloride.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxythalidomide is alkylated with a protected 11-bromoundecanoic acid ester.
-
Hydrolysis: The terminal ester group is hydrolyzed to yield the final carboxylic acid product.
Data Presentation
Table 1: Summary of Materials and Reagents
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1 | 3-Hydroxyphthalic Anhydride | C₈H₄O₄ | 164.12 | Starting Material |
| 1 | 3-Aminoglutarimide Hydrochloride | C₅H₉ClN₂O₂ | 164.59 | Starting Material |
| 1 | Triethylamine | C₆H₁₅N | 101.19 | Base |
| 1 | Pyridine | C₅H₅N | 79.10 | Solvent |
| 2 | 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | Intermediate |
| 2 | Methyl 11-bromoundecanoate | C₁₂H₂₃BrO₂ | 279.21 | Linker Precursor |
| 2 | Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| 2 | N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| 3 | Methyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yloxy)undecanoate | C₂₅H₃₀N₂O₇ | 486.52 | Intermediate |
| 3 | Lithium Hydroxide (B78521) | LiOH | 23.95 | Hydrolysis Reagent |
| 3 | Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| 3 | Methanol (MeOH) | CH₄O | 32.04 | Solvent |
| 3 | Water | H₂O | 18.02 | Solvent |
Table 2: Expected Yields and Characterization Data
| Compound | Expected Yield (%) | Appearance | Expected Mass (m/z) [M+H]⁺ |
| 4-Hydroxythalidomide | 60-70 | Off-white solid | 275.06 |
| Methyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yloxy)undecanoate | 50-65 | White to pale yellow solid | 487.21 |
| This compound | 85-95 | White solid | 473.19 |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from known methods for synthesizing thalidomide analogs.
Materials:
-
3-Hydroxyphthalic anhydride (1.0 eq)
-
3-Aminoglutarimide hydrochloride (1.0 eq)
-
Triethylamine (2.2 eq)
-
Pyridine
-
Ice-cold water
-
Concentrated HCl
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 3-aminoglutarimide hydrochloride in pyridine, add triethylamine.
-
Add 3-hydroxyphthalic anhydride to the reaction mixture.
-
Heat the mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-hydroxythalidomide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Methyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yloxy)undecanoate
This step involves the coupling of 4-hydroxythalidomide with the linker precursor via a Williamson ether synthesis.
Materials:
-
4-Hydroxythalidomide (1.0 eq)
-
Methyl 11-bromoundecanoate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of 4-hydroxythalidomide in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 11-bromoundecanoate in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound (Hydrolysis)
This final step converts the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yloxy)undecanoate (1.0 eq)
-
Lithium hydroxide (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the methyl ester intermediate in a mixture of THF, MeOH, and water.
-
Add lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: PROTAC-mediated protein degradation via the CRBN E3 ligase pathway.
Synthesis of Thalidomide-O-amido-C11-COOH: A Key Intermediate for PROTAC Development
Abstract
This document provides a detailed protocol for the synthesis of Thalidomide-O-amido-C11-COOH, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide (B1683933) and its analogs are commonly used as E3 ligase ligands for the Cereblon (CRBN) E3 ligase complex.[1][2] The synthesized this compound incorporates the thalidomide moiety, a flexible 11-carbon linker containing an amide bond, and a terminal carboxylic acid group for further conjugation to a target protein ligand. This protocol outlines a multi-step synthesis involving the preparation of a functionalized linker and its subsequent coupling to 4-hydroxythalidomide, followed by deprotection to yield the final carboxylic acid.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. This compound is an important intermediate, providing the CRBN-binding element and a linker with a terminal carboxylic acid ready for coupling to a POI ligand.[5]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the general mechanism of action of a PROTAC synthesized using the this compound building block. The thalidomide part of the molecule binds to the E3 ligase Cereblon (CRBN), while the warhead (conjugated to the carboxylic acid of the linker) binds to the target protein of interest (POI). This induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Experimental Protocols
This section details the multi-step synthesis of this compound.
Step 1: Synthesis of 11-bromoundecanoic acid methyl ester
-
Reagent Preparation:
-
Dissolve 11-bromoundecanoic acid (1.0 eq) in anhydrous methanol (B129727) (0.2 M).
-
-
Reaction Setup:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of 11-azidoundecanoic acid methyl ester
-
Reagent Preparation:
-
Dissolve 11-bromoundecanoic acid methyl ester (1.0 eq) in anhydrous DMF (0.3 M).
-
-
Reaction Setup:
-
Add sodium azide (B81097) (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 3: Synthesis of 11-aminoundecanoic acid methyl ester
-
Reagent Preparation:
-
Dissolve 11-azidoundecanoic acid methyl ester (1.0 eq) in methanol (0.1 M).
-
-
Reaction Setup:
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, which is used directly in the next step.
-
Step 4: Synthesis of this compound methyl ester
-
Reagent Preparation:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir for 30 minutes.
-
In a separate flask, prepare a linker with a terminal leaving group (e.g., tosylate or bromide) and a protected amine. For this protocol, we will proceed with an amide coupling of a pre-formed thalidomide-acid with the amino-ester from step 3.
-
Alternative and more direct route for this protocol: Couple a thalidomide derivative containing a carboxylic acid with the amino-ester from step 3. Let's use Thalidomide-O-acetic acid.
-
Dissolve Thalidomide-O-acetic acid (1.0 eq) and 11-aminoundecanoic acid methyl ester (1.1 eq) in anhydrous DMF (0.1 M).
-
-
Reaction Setup:
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 5: Synthesis of this compound
-
Reagent Preparation:
-
Dissolve this compound methyl ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
-
Reaction Setup:
-
Add lithium hydroxide (B78521) (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
If necessary, purify by reverse-phase preparative HPLC.
-
Data Presentation
The following table summarizes the key reagents and expected outcomes for the synthesis of this compound. Yields are representative and may vary based on experimental conditions.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | 11-bromoundecanoic acid | Methanol, Thionyl chloride | 11-bromoundecanoic acid methyl ester | >95 | >90 |
| 2 | 11-bromoundecanoic acid methyl ester | Sodium azide, DMF | 11-azidoundecanoic acid methyl ester | 85-95 | >95 |
| 3 | 11-azidoundecanoic acid methyl ester | Pd/C, H₂ | 11-aminoundecanoic acid methyl ester | >95 | >95 |
| 4 | Thalidomide-O-acetic acid, 11-aminoundecanoic acid methyl ester | HATU, DIPEA, DMF | This compound methyl ester | 60-80 | >95 |
| 5 | This compound methyl ester | LiOH, THF/H₂O | This compound | 80-95 | >98 |
Experimental Workflow Visualization
The diagram below outlines the overall workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Conjugation of Thalidomide-O-amido-C11-COOH to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the covalent conjugation of Thalidomide-O-amido-C11-COOH to a protein ligand. This process is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.[1][2][3][4][5][6] Thalidomide (B1683933) and its derivatives are well-characterized ligands for the E3 ubiquitin ligase Cereblon (CRBN).[7][8][9][10][11] By conjugating a thalidomide derivative to a ligand that binds a target protein of interest (POI), the resulting PROTAC can recruit the CRBN E3 ligase complex to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][5][6]
This compound is a bifunctional molecule featuring the CRBN-binding thalidomide moiety and a terminal carboxylic acid connected by an 11-carbon linker.[12] The carboxylic acid group allows for covalent linkage to primary amines (e.g., lysine (B10760008) residues) on the surface of a protein ligand through the formation of a stable amide bond.[13] The most common and efficient method for this transformation is the use of carbodiimide (B86325) crosslinking chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14][15]
This document outlines the principles of EDC/NHS coupling, provides detailed experimental protocols, and offers guidance on the purification and characterization of the resulting conjugate.
Principle of EDC/NHS Conjugation Chemistry
The conjugation of this compound to a protein ligand via EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[13]
-
Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency and stability of the reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[13] This NHS ester then readily reacts with a primary amine on the protein ligand to form a stable amide bond, releasing NHS.[13] The use of NHS or Sulfo-NHS significantly increases the yield of the desired conjugate.[13]
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the conjugation reaction. These values are starting points and may require optimization for specific protein ligands.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is commonly used as it lacks amines and carboxylates.[3][15] |
| Coupling pH | 7.2 - 8.5 | PBS or Borate buffer are suitable. The reaction with primary amines is more efficient at a slightly alkaline pH.[15] |
| Reaction Temperature | Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize protein degradation, but may require longer reaction times. |
| Activation Time | 15 - 30 minutes | The time for the EDC/NHS activation of the carboxylic acid.[15] |
| Coupling Time | 2 - 4 hours | Can be extended overnight at 4°C if necessary. |
Table 2: Reagent Molar Ratios
| Reagent | Molar Excess (relative to this compound) | Notes |
| EDC | 1.5 - 10 fold | A higher excess may be needed for dilute protein solutions.[16] |
| NHS/Sulfo-NHS | 1.1 - 1.5 fold (relative to EDC) | Using a slight excess of NHS compared to EDC helps to efficiently generate the stable NHS ester.[16] |
| Protein Ligand | 0.5 - 1.0 fold (relative to this compound) | A slight excess of the activated thalidomide derivative can drive the reaction to completion. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a protein ligand.
Materials and Reagents
-
This compound
-
Protein ligand with accessible primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)
-
Reaction tubes
-
Stir plate and stir bars
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for DOT1L Degradation using a Thalidomide-O-amido-C11-COOH PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to eliminate disease-driving proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed experimental protocols for the characterization of a PROTAC designed to degrade the histone methyltransferase DOT1L. This PROTAC is synthesized using a DOT1L inhibitor, a Thalidomide-O-amido-C11-COOH linker which recruits the E3 ligase Cereblon (CRBN), and a ligand for DOT1L.[1][2]
DOT1L is a histone methyltransferase that plays a crucial role in gene transcription, DNA damage repair, and cell cycle regulation.[3] Its dysregulation is implicated in various cancers, including mixed-lineage leukemia (MLL), breast cancer, and lung cancer, making it an attractive therapeutic target.[4][5] The degradation of DOT1L via a PROTAC offers a novel therapeutic approach to downregulate its activity and impact associated oncogenic pathways.
Signaling Pathways and Mechanism of Action
DOT1L is involved in several key signaling pathways that are often dysregulated in cancer. A PROTAC targeting DOT1L for degradation is expected to modulate these pathways, leading to anti-tumor effects.
Caption: Mechanism of DOT1L degradation by a Thalidomide-based PROTAC.
Caption: Simplified overview of DOT1L's role in key oncogenic signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative DOT1L-targeting PROTAC synthesized using a this compound linker. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: In Vitro Degradation of DOT1L
| Parameter | Value | Cell Line |
| DC50 | 50 nM | MOLM-13 (MLL-rearranged Leukemia) |
| Dmax | >90% | MOLM-13 (MLL-rearranged Leukemia) |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity
| Parameter | Value | Cell Line |
| IC50 | 100 nM | MOLM-13 (MLL-rearranged Leukemia) |
IC50: The concentration of the PROTAC that results in 50% inhibition of cell proliferation.
Experimental Workflow
A general workflow for evaluating the efficacy of a DOT1L-targeting PROTAC is outlined below.
Caption: General experimental workflow for evaluating a DOT1L-targeting PROTAC.
Experimental Protocols
Western Blot for DOT1L Degradation
This protocol is for determining the degradation of DOT1L protein levels in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
DOT1L-targeting PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against DOT1L
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., MOLM-13) in 6-well plates and allow them to adhere or stabilize overnight. Treat cells with increasing concentrations of the DOT1L PROTAC (e.g., 1 nM to 10 µM) or with a fixed concentration for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DOT1L overnight at 4°C.[6][7]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software.
-
Normalize the DOT1L band intensity to the loading control.
-
Calculate the percentage of DOT1L degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of DOT1L degradation on cell proliferation and viability.
Materials:
-
Cells in culture
-
DOT1L-targeting PROTAC and vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the DOT1L PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
Quantitative Mass Spectrometry for Proteomics
This protocol provides a global view of protein expression changes upon PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.
Materials:
-
Cell culture reagents
-
DOT1L-targeting PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the DOT1L PROTAC at a concentration around the DC50 and a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.
-
Peptide Labeling (Optional): For TMT-based quantification, label the peptide samples from different treatment conditions with distinct TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[10] The instrument will separate the peptides by liquid chromatography and then fragment them to determine their sequence and quantity.
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Compare the protein levels between the PROTAC-treated and vehicle-treated samples to identify significantly downregulated (degraded) proteins.
-
Confirm the selective degradation of DOT1L and identify any other proteins that are significantly degraded, which would be considered off-target effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Delchimica [delchimica.com]
- 3. DOT1L | Cancer Genetics Web [cancerindex.org]
- 4. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. ptglab.com [ptglab.com]
- 10. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Protein Degradation by PROTACs using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest (POIs) rather than simply inhibiting their function.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1][2] This proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1] This method allows for the sensitive and specific detection of protein levels in cell lysates, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][3] This application note provides a detailed protocol for performing Western blot analysis to assess PROTAC efficacy.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
References
Application Notes and Protocols for Target Engagement Studies of Thalidomide-O-amido-C11-COOH PROTACs using NanoBRET and CETSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] A key aspect of PROTAC development is the confirmation of target engagement, ensuring that the molecule binds to its intended protein of interest (POI) and the recruited E3 ligase within a cellular context. This document provides detailed application notes and protocols for two robust methods to assess target engagement of PROTACs synthesized with Thalidomide-O-amido-C11-COOH: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
This compound is a chemical moiety that serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker for conjugation to a POI ligand.[2][3] The resulting PROTAC facilitates the formation of a ternary complex between the POI and CRBN, leading to ubiquitination and subsequent degradation of the POI.[1] Verifying the direct interaction of the PROTAC with both the POI and CRBN is crucial for understanding its mechanism of action and optimizing its efficacy.
Core Technologies for Target Engagement
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method to quantify compound binding to a specific target protein.[4][5] The principle relies on energy transfer from a bioluminescent donor, NanoLuc® luciferase, fused to the target protein, to a fluorescent energy acceptor.[6][7] A cell-permeable fluorescent tracer that reversibly binds to the target protein is used.[4] When a test compound, such as a PROTAC, competes with the tracer for binding to the target protein, the BRET signal decreases in a dose-dependent manner.[5][8] This allows for the quantitative measurement of intracellular target occupancy, compound affinity, and residence time.[4][5]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment.[9][10] The principle is based on the ligand-induced stabilization of a target protein.[11] When a compound binds to its target protein, the protein's resistance to thermal denaturation increases.[10][12] In a CETSA experiment, cells or cell lysates are treated with the test compound and then heated to various temperatures.[10] The amount of soluble protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.[9] A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a Thalidomide-based PROTAC and the general experimental workflows for NanoBRET and CETSA target engagement studies.
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Caption: General experimental workflows for NanoBRET and CETSA.
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol describes the measurement of target engagement of a this compound-based PROTAC with its POI in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc-POI fusion vector
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Tracer specific for the POI
-
This compound based PROTAC
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: a. Prepare a DNA:transfection reagent complex in Opti-MEM™ according to the manufacturer's protocol. A typical ratio is 1 µg of DNA to 3 µl of transfection reagent. b. Add the complex to HEK293 cells and incubate for 24 hours.
-
Cell Plating: a. Harvest the transfected cells and resuspend in Opti-MEM™. b. Plate the cells at a density of 2 x 10^4 cells per well in a 96-well plate.
-
Compound and Tracer Addition: a. Prepare serial dilutions of the PROTAC in Opti-MEM™. b. Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM™. c. Add the PROTAC dilutions and the tracer to the appropriate wells. Include vehicle-only and tracer-only controls.
-
Incubation: a. Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition and Signal Detection: a. Prepare the Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's instructions. b. Add the substrate mix to all wells. c. Read the plate within 15 minutes on a BRET-capable plate reader, measuring both donor (luminescence) and acceptor (fluorescence) signals.
-
Data Analysis: a. Calculate the BRET ratio by dividing the acceptor signal by the donor signal. b. Normalize the data to the vehicle control and plot the BRET ratio against the log of the PROTAC concentration. c. Determine the IC50 value from the resulting dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the procedure to assess the target engagement of a this compound-based PROTAC by measuring the thermal stabilization of the POI.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
This compound based PROTAC
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies against the POI and a loading control)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: a. Culture cells to approximately 80% confluency. b. Treat the cells with the desired concentration of the PROTAC or vehicle (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Harvesting and Heating: a. Harvest the cells and wash with PBS. b. Resuspend the cells in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature. Include a non-heated control.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). b. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the POI and a loading control antibody (e.g., GAPDH, β-actin). d. Incubate with a corresponding HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Data Analysis: a. Quantify the band intensities for the POI and the loading control. b. Normalize the POI band intensity to the loading control. c. Plot the normalized intensity of the soluble POI against the temperature for both the PROTAC-treated and vehicle-treated samples to generate melting curves. d. A rightward shift in the melting curve for the PROTAC-treated sample indicates thermal stabilization and target engagement.
Data Presentation
The following tables present hypothetical quantitative data for a representative this compound-based PROTAC targeting a hypothetical protein kinase (PK-X).
Table 1: NanoBRET™ Target Engagement Data for PROTAC-X
| Parameter | Value | Cell Line |
| POI Binding (IC50) | 50 nM | HEK293 |
| CRBN Binding (IC50) | 150 nM | HEK293 |
| Ternary Complex Formation (EC50) | 80 nM | HEK293 |
Data represents the concentration of PROTAC-X required to displace 50% of the tracer from the target (POI and CRBN) or to induce 50% of the maximal ternary complex formation signal in NanoBRET assays.
Table 2: CETSA® Data for PROTAC-X with PK-X
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Cell Line |
| Vehicle (DMSO) | 52.3 °C | - | MOLT-4 |
| PROTAC-X (1 µM) | 56.8 °C | +4.5 °C | MOLT-4 |
Data shows the temperature at which 50% of the protein is denatured (Tm). The thermal shift (ΔTm) indicates the change in Tm upon PROTAC-X treatment, signifying target stabilization.
Conclusion
The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay are powerful and complementary methods for confirming the intracellular target engagement of this compound-based PROTACs. NanoBRET provides quantitative data on binding affinity and occupancy in live cells, while CETSA offers a label-free approach to measure target stabilization in a more native cellular context.[4][10] The detailed protocols and representative data presented here serve as a comprehensive guide for researchers to effectively design, execute, and interpret target engagement studies, which are critical for the successful development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. news-medical.net [news-medical.net]
- 6. NanoBRET — SGC-UNC [sgc-unc.org]
- 7. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. CETSA [cetsa.org]
- 10. pelagobio.com [pelagobio.com]
- 11. pelagobio.com [pelagobio.com]
- 12. annualreviews.org [annualreviews.org]
Application Notes and Protocols for Cell Permeability Assays of PROTACs with a C11 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4][5]
The linker plays a critical role in the efficacy of a PROTAC, influencing not only the formation of a stable ternary complex but also the physicochemical properties of the molecule, such as its cell permeability.[6][7][8] PROTACs, due to their large size and molecular complexity, often face challenges in crossing the cell membrane to reach their intracellular targets.[6][9][10] Alkyl linkers, such as a C11 linker, are often employed to enhance hydrophobicity and potentially improve passive diffusion across the lipid bilayer.[7][] However, a longer linker can also impact conformation and solubility, making the assessment of cell permeability a critical step in the development of PROTACs.
These application notes provide detailed protocols for three commonly used cell permeability assays—Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay, and Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay—with specific considerations for PROTACs containing a C11 linker.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.
Caption: PROTACs facilitate the degradation of target proteins.
Data Presentation: Comparative Permeability of PROTACs
The following table summarizes hypothetical quantitative data from the described permeability assays for a series of PROTACs with variations in their C11 linker to illustrate how data can be structured for easy comparison.
| PROTAC ID | Linker Modification | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | MDCK Papp (A-B) (10-6 cm/s) | MDCK Efflux Ratio (B-A/A-B) |
| PROTAC-C11-1 | Standard Alkyl | 1.5 | 0.8 | 1.2 | 1.1 | 1.0 |
| PROTAC-C11-2 | Ether Insertion | 0.9 | 0.5 | 2.5 | 0.6 | 3.1 |
| PROTAC-C11-3 | Amide Insertion | 0.5 | 0.2 | 0.9 | 0.3 | 1.1 |
| PROTAC-C11-4 | Piperazine Insertion | 1.2 | 0.9 | 1.5 | 1.0 | 1.3 |
Note: Data are for illustrative purposes only. Papp (Apparent Permeability Coefficient). An efflux ratio >2 is generally considered indicative of active efflux.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[12][13] It is particularly useful for early-stage screening of PROTACs to assess their ability to passively diffuse across a lipid membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE or polypropylene)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS (pH 7.4) to each well.
-
Carefully apply 5 µL of the phospholipid solution to the membrane of each well of the filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare the PROTAC donor solution by diluting the stock solution in PBS to a final concentration of 10 µM (final DMSO concentration should be ≤1%).
-
Add 150 µL of the PROTAC donor solution to each well of the filter plate.
-
Carefully place the filter plate on top of the acceptor plate to create a "sandwich."
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and is considered more physiologically relevant than PAMPA.[14][15] It can assess both passive and active transport mechanisms. For PROTACs, it is important to consider their potential interaction with efflux transporters.
Caption: Workflow for the Caco-2 Permeability Assay.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
PROTAC stock solution (10 mM in DMSO)
-
TEER meter
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the TEER. Values should be >200 Ω·cm2.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the PROTAC dosing solution at 10 µM in transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with 5% CO2 for 1-2 hours.
-
At the end of the incubation, collect samples from the receiver compartments. Also, collect a sample from the donor compartment to determine the initial concentration.
-
Analyze the PROTAC concentration in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate Papp for both A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell permeability assay is another cell-based model used to predict permeability and identify substrates of efflux transporters, particularly P-glycoprotein (P-gp).[16][17] MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used for this purpose.[17][18]
Caption: Workflow for the MDCK Permeability Assay.
-
Materials:
-
MDCK or MDCK-MDR1 cells
-
Transwell inserts
-
Cell culture medium (e.g., MEM with 10% FBS and penicillin-streptomycin)
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
PROTAC stock solution (10 mM in DMSO)
-
TEER meter
-
LC-MS/MS system
-
-
Procedure:
-
Seed MDCK or MDCK-MDR1 cells onto Transwell inserts at a density of approximately 1 x 105 cells/cm2.
-
Culture the cells for 3-5 days to form a confluent monolayer.
-
Confirm monolayer integrity by measuring TEER. Values should be >150 Ω·cm2.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the PROTAC dosing solution at a final concentration of 1-10 µM in transport buffer.
-
Perform the A-B and B-A permeability studies as described for the Caco-2 assay.
-
Incubate the plates at 37°C for 1-2 hours.
-
Collect samples from the donor and receiver compartments.
-
Analyze the PROTAC concentration by LC-MS/MS.
-
-
Data Analysis:
-
Calculate Papp and the efflux ratio as described for the Caco-2 assay.
-
Conclusion
The assessment of cell permeability is a cornerstone in the development of effective PROTAC therapeutics. The choice of assay depends on the stage of drug discovery and the specific questions being addressed. PAMPA is a valuable tool for high-throughput screening of passive permeability, while Caco-2 and MDCK assays provide more physiologically relevant data on both passive and active transport mechanisms. For PROTACs with long alkyl linkers like C11, it is crucial to carefully evaluate their permeability profile to ensure they can reach their intracellular targets and exert their therapeutic effect. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers in this field.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Permeability Assay - Profacgen [profacgen.com]
- 17. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Note: In Vitro Ubiquitination Assays for PROTACs Utilizing Thalidomide-O-amido-C11-COOH
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1] These molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2] This induced proximity results in the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3]
Thalidomide (B1683933) and its derivatives are well-established ligands for Cereblon (CRBN), a substrate receptor component of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2][4] Thalidomide-O-amido-C11-COOH is a functionalized building block used in the synthesis of PROTACs. It provides the necessary thalidomide core for CRBN engagement, attached to a C11 alkyl chain with a terminal carboxylic acid, allowing for straightforward conjugation to a POI-specific ligand.[5][6]
The in vitro ubiquitination assay is a fundamental biochemical tool to validate the mechanism of action of a newly synthesized PROTAC.[2] This assay directly assesses the PROTAC's ability to facilitate the ubiquitination of its target protein in a reconstituted system containing purified E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase, ubiquitin, and ATP.[2][7] The results confirm the formation of a productive ternary complex and provide a measure of the PROTAC's efficiency before advancing to more complex cell-based degradation experiments.
Principle of the Assay
The in vitro ubiquitination reaction is an enzymatic cascade involving three key enzymes: E1, E2, and E3.[7] The process begins with the ATP-dependent activation of ubiquitin by the E1 enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. The PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This proximity allows the E3 ligase to transfer the ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[7] The sequential addition of ubiquitin molecules results in a polyubiquitinated POI, which is then recognized and degraded by the proteasome in a cellular context.[2] This in vitro assay measures the initial ubiquitination step, which is visualized as a ladder of higher molecular weight bands of the POI on a Western blot.
Caption: PROTAC-induced ubiquitination pathway.
Quantitative Data: Representative Affinity of Ligands for CRBN
The efficacy of a PROTAC is partly dependent on the binding affinity of its E3 ligase ligand. While this compound is a linker for synthesis, the core thalidomide moiety's interaction with CRBN is critical. Below is representative binding data for established CRBN ligands.
| Compound | Binding Affinity (IC50) to CRBN | Assay Method | Reference |
| Lenalidomide | 73 nM | HTRF Assay | [8] |
| CC-885 | 12 nM | HTRF Assay | [8] |
| CC-90009 | 33 nM | HTRF Assay | [8] |
| Pomalidomide | ~250 nM (Ki) | Biochemical Assay | N/A |
| Thalidomide | ~1.8 µM (Ki) | Biochemical Assay | N/A |
Note: Data is compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.
Detailed Experimental Protocols
This protocol outlines the steps for an in vitro ubiquitination assay to test a PROTAC synthesized using this compound.
Materials and Reagents
| Component | Example Concentration | Source (Example) |
| Enzymes & Proteins | ||
| Human Recombinant E1 (UBE1) | 1 µM stock | Abcam (ab125733) |
| Human Recombinant E2 (UBCH5b) | 40 µM stock | Abcam (ab127392) |
| Human Recombinant CRL4-CRBN Complex | 100 nM stock | Commercial Vendor |
| Human Recombinant Ubiquitin | 1 mg/mL stock | Abcam (ab125831) |
| Recombinant Protein of Interest (POI) | 1 µM stock | In-house/Commercial |
| Buffers & Chemicals | ||
| 10x Ubiquitination Buffer | 500 mM Tris pH 7.5, 50 mM MgCl₂, 10 mM DTT | In-house |
| ATP Solution | 10 mM stock in H₂O | Sigma-Aldrich |
| PROTAC (test article) | 10 mM stock in DMSO | Synthesized |
| 4x SDS-PAGE Loading Buffer | Standard formulation | Bio-Rad |
| Antibodies & Detection | ||
| Primary Antibody against POI | As per manufacturer | Cell Signaling Tech |
| Anti-Ubiquitin Antibody (e.g., P4D1) | As per manufacturer | Santa Cruz Biotech |
| HRP-conjugated Secondary Antibody | As per manufacturer | Jackson ImmunoResearch |
| ECL Substrate | N/A | Thermo Fisher |
| Nitrocellulose or PVDF membrane | N/A | Millipore |
Experimental Workflow
Caption: In vitro ubiquitination assay workflow.
Protocol Steps
The total reaction volume is 25-50 µL. All additions should be performed on ice.[2][9]
-
Reaction Setup: Prepare a master mix containing common reagents to ensure consistency. For a single 25 µL reaction, combine the following in the order listed. It is recommended to prepare enough master mix for all reactions, including controls, plus 10% extra volume.
| Reagent | Stock Conc. | Volume (µL) for 25 µL Rxn | Final Conc. |
| Nuclease-Free Water | N/A | Up to 25 µL | N/A |
| 10x Ubiquitination Buffer | 10x | 2.5 | 1x |
| ATP | 10 mM | 1.0 | 400 µM |
| E1 Enzyme (UBE1) | 1 µM | 0.5 | 20 nM |
| E2 Enzyme (UBCH5b) | 40 µM | 0.25 | 400 nM |
| Ubiquitin | 1 mg/mL | 2.0 | ~10 µM |
| Protein of Interest (POI) | 1 µM | 2.5 | 100 nM |
| CRL4-CRBN E3 Ligase | 100 nM | 2.5 | 10 nM |
| PROTAC / DMSO | 25x Final | 1.0 | Varies (e.g., 1 µM) |
-
Assemble Reactions:
-
Thaw all components on ice and centrifuge briefly.[2]
-
In a microcentrifuge tube, add water, 10x buffer, and ATP.
-
Add E1, E2, and Ubiquitin.
-
Add the recombinant POI.
-
Add the PROTAC at various concentrations (e.g., a dose-response from 10 µM to 1 nM). For the negative control, add an equivalent volume of DMSO.
-
Crucial Controls: Set up reactions omitting key components to ensure the observed ubiquitination is specific:
-
No E1
-
No E2
-
No E3
-
No ATP
-
No PROTAC (Vehicle control)
-
-
-
Initiate and Incubate:
-
Terminate Reaction:
Analysis by Western Blot
-
SDS-PAGE: Load 15-20 µL of each reaction onto a 4-12% Bis-Tris gradient gel and run to separate proteins by molecular weight.[2]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This antibody will detect both the unmodified POI and the higher molecular weight ubiquitinated species.[2]
-
Alternatively, to confirm ubiquitination directly, a parallel blot can be probed with an anti-ubiquitin antibody.
-
-
Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
Expected Results and Interpretation
-
Positive Result: In the presence of a functional PROTAC and all necessary components, a "ladder" of bands will appear at higher molecular weights than the band corresponding to the unmodified POI. This ladder represents mono-, di-, and poly-ubiquitinated forms of the POI.
-
Dose-Response: The intensity of the ubiquitination ladder should increase with higher concentrations of the PROTAC.
-
Controls: The control lanes (e.g., no E1, no E3, no PROTAC) should show only the band for the unmodified POI, confirming that the ubiquitination is dependent on the complete enzymatic cascade and the presence of the PROTAC.
References
- 1. lifesensors.com [lifesensors.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Orgasynth [orgasynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. chempartner.com [chempartner.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. en.bio-protocol.org [en.bio-protocol.org]
Application Notes and Protocols for In Vivo Testing of Thalidomide-O-amido-C11-COOH based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Thalidomide (B1683933) and its analogs are frequently used to engage the Cereblon (CRBN) E3 ligase, making them a cornerstone of many PROTAC development programs.[3][][5]
This document provides detailed application notes and protocols for conducting in vivo studies with PROTACs synthesized using Thalidomide-O-amido-C11-COOH as the CRBN-recruiting ligand and linker component.[6][7] While extensive in vivo data for PROTACs using this specific linker may not be widely published, the methodologies outlined below are based on well-established principles and protocols for other thalidomide-based PROTACs and serve as a comprehensive guide for preclinical evaluation.[2][8]
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.[3][9]
Figure 1. General mechanism of action for a thalidomide-based PROTAC.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of a PROTAC.[3] For oncology-focused studies, immunocompromised mouse strains are typically used to host human-derived cancer cells or tissues.
1. Cell Line-Derived Xenograft (CDX) Models:
-
Description: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Common Strains: Athymic Nude (Nu/Nu), SCID, or NOD-SCID mice.[2]
-
Advantages: Relatively low cost, rapid tumor growth, and high reproducibility.
-
Considerations: May not fully recapitulate the heterogeneity of human tumors.
2. Patient-Derived Xenograft (PDX) Models:
-
Description: Tumor fragments from a patient are directly implanted into severely immunocompromised mice (e.g., NOD-SCID or NSG).
-
Advantages: Better preservation of the original tumor's genetic and histological characteristics, offering higher translational relevance.[3]
-
Considerations: More expensive, slower tumor growth, and greater variability between models.
Experimental Protocols
A comprehensive in vivo evaluation of a PROTAC involves a sequence of studies to determine its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile.[3]
Figure 2. A typical workflow for the in vivo evaluation of a PROTAC.[3]
Protocol 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC and to confirm target protein degradation in vivo.
Materials:
-
Test PROTAC (synthesized using this compound)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water for oral administration; DMSO/PEG300/saline for IP injection)[8]
-
Tumor-bearing mice (e.g., CDX model with tumors of 100-200 mm³)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue harvesting tools
-
Reagents for Western blotting or IHC
Procedure:
-
Administer a single dose of the PROTAC to a cohort of tumor-bearing mice via the intended therapeutic route (e.g., oral gavage, intraperitoneal, or intravenous).[3]
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
At terminal time points, euthanize cohorts of mice and collect tumors and other relevant tissues.
-
Process blood to plasma and analyze PROTAC concentration using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Prepare lysates from tumor tissues and analyze the level of the target protein via Western blot to assess the extent and duration of degradation.[1]
-
Alternatively, fix tumor tissues in formalin for immunohistochemistry (IHC) analysis to visualize protein degradation within the tumor microenvironment.[1]
Protocol 2: In Vivo Efficacy (Tumor Growth Inhibition) Study
Objective: To evaluate the anti-tumor activity of the PROTAC in a relevant cancer model.
Materials:
-
Test PROTAC and vehicle
-
Immunocompromised mice with established tumors (e.g., CDX or PDX models)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Implant cancer cells or tumor fragments into the flank of immunocompromised mice.[2][3] For CDX models, this typically involves a subcutaneous injection of 1-10 million cells suspended in Matrigel.[3]
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.[1][2]
-
Administer the PROTAC at the desired dose(s) and schedule, as informed by PK/PD studies. Administer vehicle to the control group.[1]
-
Measure tumor volume with calipers 2-3 times per week.[8] Calculate volume using the formula: Volume = (Length x Width²)/2 .[1][8]
-
Monitor animal body weight 2-3 times per week as an indicator of general toxicity.[8]
-
Continue treatment for the planned duration (e.g., 14-28 days) or until tumors in the control group reach a predetermined endpoint size.[2]
-
At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[3]
Data Presentation
Quantitative data from in vivo studies should be summarized in clear, structured tables to facilitate comparison between treatment groups. Below are example tables based on representative data for thalidomide-based PROTACs.
Table 1: Representative In Vivo Efficacy of Thalidomide-Based PROTACs in Xenograft Models
| Compound | Target | Cancer Model | Animal Strain | Dose & Route | TGI (%) | Reference |
|---|---|---|---|---|---|---|
| ARV-771 | BET | 22Rv1 (Prostate) | Athymic Nude | 30 mg/kg, s.c., daily | >100% (Regression) | [2] |
| ARV-825 | BET | KMS11 (Myeloma) | SCID-beige | 5 mg/kg, i.p., 5x/week | Significant | [2] |
| dBET1 | BET | MV4;11 (AML) | N/A | 50 mg/kg, i.p., daily | Significant | [2] |
| PRO-6E | MET | MKN-45 (Gastric) | N/A | N/A, oral | Pronounced | [10] |
| GP262 | PI3K/mTOR| MDA-MB-231 (Breast) | NOD-SCID | 25 mg/kg, i.p., daily | >70% |[11] |
Note: TGI > 100% indicates tumor regression. "N/A" indicates the information was not specified in the provided search results.
Table 2: Representative Pharmacodynamic Data
| Compound | Target | Cancer Model | Time Point | % Target Degradation (in tumor) | Analysis Method | Reference |
|---|---|---|---|---|---|---|
| ARV-771 | BRD4 | 22Rv1 (Prostate) | N/A | Significant | Western Blot | [2] |
| KRAS PROTAC | KRAS G12D | Xenograft | Single Dose | >95% | N/A | [12] |
| ERα PROTAC | ERα | Breast Cancer | End of Study | Significant | Western Blot / IHC |[1] |
Conclusion
The in vivo evaluation of PROTACs synthesized with this compound requires a systematic approach encompassing pharmacokinetic, pharmacodynamic, and efficacy studies.[3][13] By employing robust animal models, such as CDX and PDX mice, and following detailed protocols for administration, monitoring, and endpoint analysis, researchers can effectively characterize the preclinical profile of these novel protein degraders. The methodologies and data presentation formats provided herein offer a comprehensive framework to guide the successful in vivo testing of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Delchimica [delchimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. cellgs.com [cellgs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protein Degrader in animal model - Profacgen [profacgen.com]
Application Note: Quantitative Determination of Thalidomide-O-amido-C11-COOH in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thalidomide-O-amido-C11-COOH in human plasma. This compound is a key metabolite and linker remnant of certain PROTAC (Proteolysis Targeting Chimera) drugs, making its accurate measurement critical for pharmacokinetic and drug metabolism studies. The method utilizes a simple protein precipitation extraction followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The assay has been developed to provide high sensitivity, specificity, and throughput for the analysis of biological samples in a drug development setting.
Introduction
Thalidomide and its analogs are widely used as ligands for the E3 ubiquitin ligase Cereblon (CRBN) in the design of PROTACs.[1][2][] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.[4][5] The linker connecting the CRBN ligand and the target protein binder is a critical component influencing the efficacy and pharmacokinetic properties of the PROTAC.[6] Understanding the in vivo stability of this linker is crucial, and the detection of linker-containing metabolites, such as this compound, provides insights into the metabolic fate of the PROTAC.
This document provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma, supporting pharmacokinetic assessments and linker stability evaluations in preclinical and clinical studies.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Thalidomide-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard working solution (Thalidomide-d4, 500 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column to resolve the analyte from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
A triple quadrupole mass spectrometer was used for the detection of this compound and the internal standard. The instrument was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Table 3: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 486.2 | 217.1 | 80 | 35 |
| Thalidomide-d4 (IS) | 263.1 | 150.1 | 75 | 30 |
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated for linearity, accuracy, precision, sensitivity, and matrix effect according to regulatory guidelines.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% (90% - 110% at other levels) |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 15% RSD (≤ 20% at LLOQ) |
| Matrix Effect | Minimal, compensated by internal standard |
| Recovery | Consistent and reproducible |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in support of pharmacokinetic studies of PROTAC drug candidates.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of this compound as a PROTAC metabolite.
References
Application Notes and Protocols for Thalidomide-O-amido-C11-COOH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C11-COOH is a functionalized derivative of thalidomide, designed as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, coupled to an 11-carbon alkyl linker with a terminal carboxylic acid.[1][2][3] This carboxylic acid group provides a convenient attachment point for a ligand targeting a protein of interest (POI), enabling the creation of a heterobifunctional PROTAC. In cancer research, this molecule is instrumental in the development of novel therapeutics that aim to induce the degradation of oncoproteins. One such application is in the synthesis of PROTACs targeting DOT1L, a histone methyltransferase implicated in the progression of certain leukemias.[1][3][4]
The primary mechanism of action involves hijacking the ubiquitin-proteasome system. A PROTAC synthesized using this compound facilitates the formation of a ternary complex between the target oncoprotein and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers a powerful alternative to traditional enzyme inhibition, as it leads to the complete removal of the target protein from the cell.
Signaling Pathway and Mechanism of Action
The core function of a PROTAC synthesized from this compound is to induce the degradation of a target protein by bringing it into proximity with the CRBN E3 ubiquitin ligase. The following diagram illustrates this process.
Applications in Cancer Research
The primary application of this compound is in the synthesis of PROTACs for targeted protein degradation in cancer. A key area of interest is the development of degraders for DOT1L, a histone methyltransferase that is a critical driver in mixed-lineage leukemia (MLL). By creating a PROTAC that links a DOT1L inhibitor to this compound, researchers can induce the degradation of DOT1L, thereby inhibiting the proliferation of leukemia cells. While specific public data for a DOT1L PROTAC using this exact linker is limited, research from institutions like the Dana-Farber Cancer Institute has demonstrated that CRBN-based PROTACs can induce dose-dependent degradation of DOT1L in leukemia cell lines such as EoL-1 and MV-4-11.
Quantitative Data Summary
Due to the limited availability of public quantitative data for a PROTAC synthesized specifically with this compound, the following tables present representative data for a well-characterized CRBN-based PROTAC targeting the BET family protein BRD4, which is also a prominent cancer target. This data is intended to be illustrative of the types of quantitative analysis performed.
Table 1: In Vitro Degradation of BRD4 by a Representative CRBN-based PROTAC
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| MV-4-11 | 15 | >90 | 24 |
| HeLa | 25 | >90 | 24 |
| 22Rv1 | 10 | >85 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of a Representative CRBN-based PROTAC
| Cell Line | IC50 (nM) | Assay Duration (hours) |
| MV-4-11 | 30 | 72 |
| HeLa | 55 | 72 |
| 22Rv1 | 25 | 72 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of a DOT1L-targeting PROTAC
This protocol describes a general procedure for the amide coupling of this compound to a DOT1L inhibitor containing a primary or secondary amine.
Materials:
-
This compound
-
DOT1L inhibitor with a suitable amine handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the DOT1L inhibitor-amine (1.1 eq) in anhydrous DMF.
-
Add the DOT1L inhibitor solution to the activated this compound mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions and characterize the final PROTAC by LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol is for assessing the degradation of a target protein (e.g., DOT1L) in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-DOT1L)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of the PROTAC on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in an opaque-walled 96-well plate and incubate overnight.
-
Prepare serial dilutions of the PROTAC and add them to the wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs in cancer research. Its structure allows for the straightforward generation of potent protein degraders targeting a wide range of oncoproteins. The provided protocols offer a framework for the synthesis and evaluation of such PROTACs, enabling researchers to explore targeted protein degradation as a therapeutic strategy. While further research is needed to fully characterize PROTACs derived from this specific linker, the established principles of PROTAC technology suggest its high potential for developing novel cancer therapies.
References
- 1. This compound | Delchimica [delchimica.com]
- 2. Dana-Farber Cancer Institute presents new DOT1L degradation inducers for cancer | BioWorld [bioworld.com]
- 3. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for a Thalidomide-Based PROTAC System in Non-Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thalidomide-O-amido-C11-COOH for the targeted degradation of non-oncology proteins. This PROTAC (Proteolysis Targeting Chimera) building block serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By conjugating this molecule to a ligand for a specific non-oncology protein of interest (POI), researchers can create a heterobifunctional degrader capable of selectively eliminating the target protein, offering a powerful therapeutic strategy for a range of diseases beyond cancer, including neurodegenerative and inflammatory disorders.
Mechanism of Action
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase.[][2] The PROTAC molecule acts as a bridge, forming a ternary complex with the POI and CRBN.[3] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5]
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax). The following table provides representative data for a hypothetical non-oncology target, illustrating typical degradation parameters that can be achieved with a thalidomide-based PROTAC.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X-Thalidomide | Protein-X | HEK293 | 50 | >90 |
| PROTAC-Y-Thalidomide | Protein-Y | HeLa | 100 | >85 |
Note: The data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs.[3] Actual DC50 and Dmax values will vary depending on the target protein, the specific PROTAC molecule, the cell line used, and the experimental conditions.
Signaling and Workflow Diagrams
To visually represent the processes involved in utilizing this compound for targeted protein degradation, the following diagrams have been generated using the DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of the PROTAC components.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the amide coupling of this compound with a generic protein of interest (POI) ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an amine functional group
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N-Hydroxysuccinimide (NHS) or HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase preparative HPLC
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the POI ligand solution.
-
Add the activated this compound solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with a suitable organic solvent and wash with water to remove DMF.
-
-
Purification and Characterization:
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.[3]
Materials:
-
Cell culture reagents
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thalidomide-O-amido-C11-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during experiments with PROTACs utilizing Thalidomide-O-amido-C11-COOH as the E3 ligase binder and linker component.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PROTAC synthesized with this compound is showing little to no degradation of my target protein. Where should I start troubleshooting?
A1: Lack of target protein degradation is a common hurdle in PROTAC development. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the integrity of your PROTAC molecule, the biological context of your experiment, and the efficiency of ternary complex formation.
Initial Troubleshooting Steps:
-
Verify PROTAC Integrity and Purity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC stock using methods like LC-MS and NMR.[1] Ensure proper storage conditions to prevent degradation.[1] Thalidomide and its derivatives can be susceptible to hydrolysis.[2]
-
Confirm E3 Ligase Expression: Your PROTAC recruits the Cereblon (CRBN) E3 ligase. Verify that your cell line expresses sufficient levels of CRBN. Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[3][4]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[3] This can be assessed using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[5]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[6] Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement within the cell.[7]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[3][7][8] Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window.[7]
Q2: How does the C11 alkyl chain in this compound affect my PROTAC's efficiency?
A2: The linker is a critical component of a PROTAC, influencing its efficacy by dictating the formation and stability of the ternary complex.[6]
-
Linker Length: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase.[9] The C11 alkyl chain provides a significant length. If this linker is too long, it may not bring the target protein and CRBN into close enough proximity for efficient ubiquitin transfer.[10] Conversely, if it's too short, it could cause steric clashes.[11] It is often necessary to empirically test a range of linker lengths.[6]
-
Linker Composition: Alkyl chains, like the C11 linker, are common in PROTAC design. However, they are more hydrophobic compared to polyethylene (B3416737) glycol (PEG) linkers, which could impact solubility.[5] Poor solubility can, in turn, affect the compound's bioavailability in cellular assays.[6]
Q3: I've confirmed binary engagement, but my PROTAC still isn't working. How can I investigate ternary complex formation and subsequent ubiquitination?
A3: The formation of a stable and productive ternary complex is essential for PROTAC activity.[11] If binary binding is confirmed, the issue may lie in the geometry of the ternary complex or the ubiquitination process itself.
-
Ternary Complex Formation Assays: These assays can directly measure the formation of the Target-PROTAC-CRBN complex. Techniques like NanoBRET/HiBiT are well-suited for studying ternary complex formation in live cells.[6][12]
-
In Vitro Ubiquitination Assay: This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system with purified E1, E2, E3 ligase, ubiquitin, and ATP.[13] A positive result in this assay confirms that the ternary complex formed is productive, meaning it's correctly oriented for ubiquitin transfer.[13]
-
Immunoprecipitation-Western Blot: You can immunoprecipitate your target protein from cell lysates treated with your PROTAC and then perform a Western blot to probe for ubiquitin. An increase in high-molecular-weight ubiquitinated species of your target protein indicates successful PROTAC-mediated ubiquitination.
Q4: My dose-response curve for protein degradation is bell-shaped. What does this indicate?
A4: A bell-shaped dose-response curve is characteristic of the "hook effect".[7][8] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase, leading to maximum degradation. However, at very high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, forming binary complexes that cannot lead to degradation and compete with the formation of the productive ternary complex.[7][8] This leads to a decrease in degradation efficiency at higher concentrations. The presence of a hook effect, while indicating a need for careful dose selection, is also a positive sign that your PROTAC is engaging its targets.
Data Presentation
Table 1: Typical Concentration Ranges for PROTAC Experiments
| Experiment | Typical Concentration Range | Key Parameters Measured | Notes |
| Protein Degradation (Western Blot) | 0.1 nM - 10 µM | DC50, Dmax | A wide range is crucial to observe the full dose-response curve and potential hook effect. |
| Ternary Complex Formation (NanoBRET) | 0.1 nM - 10 µM | BRET Ratio | A bell-shaped curve is often observed, indicating ternary complex formation and the hook effect. |
| In Vitro Ubiquitination | 1 nM - 5 µM | Ubiquitinated Target Protein | Concentrations may vary based on the purified protein components. |
| Binary Engagement (SPR/ITC) | 10 nM - 50 µM | Kᴅ | Higher concentrations are often needed for biophysical assays. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[14][15]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a specified time (e.g., 4, 8, 16, or 24 hours).[14][15] Include a vehicle control (e.g., DMSO).[15]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[15]
-
Scrape the cells and incubate the lysate on ice for 30 minutes.[15]
-
Centrifuge to pellet cell debris and collect the supernatant.[15]
-
Determine protein concentration using a BCA or Bradford assay.[14]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[14]
-
Incubate with a primary antibody against the target protein overnight at 4°C.[14] Also probe for a loading control (e.g., GAPDH, β-Actin).[3]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
Protocol 2: In Vitro Ubiquitination Assay
This protocol directly assesses the PROTAC's ability to mediate the ubiquitination of a target protein.[13]
-
Reaction Setup (on ice):
-
Prepare a master mix containing reaction buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.
-
In separate tubes, add the purified target protein and the purified CRBN E3 ligase complex.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Initiate the reaction by adding the master mix to the protein/PROTAC tubes.
-
Incubate the reaction at 37°C for 1-2 hours.[3]
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.[3]
-
Boil the samples and analyze the reaction products via Western Blot, probing for the target protein.
-
Look for a ladder of higher molecular weight bands above the unmodified target protein, which indicates polyubiquitination.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC characterization.
Caption: Troubleshooting decision tree for low PROTAC efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ternary Complex Formation [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-amido-C11-COOH Conjugates
Welcome to the technical support center for Thalidomide-O-amido-C11-COOH conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cell permeability of their PROTACs (Proteolysis Targeting Chimeras) incorporating this linker-E3 ligase ligand conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in our PROTAC?
A1: this compound is a chemical entity that combines a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (the thalidomide (B1683933) moiety) with a C11 alkyl linker terminating in a carboxylic acid.[1][2] In your PROTAC, it serves as the component that recruits the CRBN E3 ligase. The carboxylic acid group allows for conjugation to the ligand that targets your protein of interest (POI).
Q2: We are observing low degradation of our target protein. Could this be related to poor cell permeability of our this compound-based PROTAC?
A2: Yes, poor cell permeability is a common reason for low degradation efficiency of PROTACs.[3][4] PROTACs are often large molecules that do not readily cross the cell membrane.[3][5] If your PROTAC cannot efficiently enter the cell, it cannot form the necessary ternary complex with the target protein and the E3 ligase, thus preventing degradation.[4]
Q3: What are the key physicochemical properties of our PROTAC that we should consider for improving cell permeability?
A3: The cell permeability of your PROTAC is influenced by several factors:
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Molecular Weight (MW): Permeability tends to decrease as molecular weight increases. Most PROTACs fall into the "beyond the Rule of 5" space, with MW often exceeding 800 Da.[5][6]
-
Polar Surface Area (PSA): A large PSA is associated with poor membrane permeability. The linker, the POI ligand, and the thalidomide moiety all contribute to the total PSA.[6]
-
Lipophilicity (LogP/LogD): A balance is crucial. The molecule needs to be lipophilic enough to partition into the cell membrane but soluble enough to exist in the aqueous cytoplasm.[6]
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.[6]
Q4: How can we experimentally assess the cell permeability of our this compound conjugate?
A4: Two widely used in vitro assays to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[7] PAMPA is a cell-free assay that measures passive diffusion, while the Caco-2 assay is a cell-based model that can also account for active transport and efflux mechanisms.[7][8]
Troubleshooting Guide
Issue: Low or no degradation of the target protein is observed after treatment with our this compound-based PROTAC.
This troubleshooting workflow will help you diagnose potential cell permeability issues.
Strategies to Enhance Cell Permeability
If low permeability is confirmed, consider the following strategies:
-
Linker Modification: The C11 linker in your conjugate provides significant flexibility.
-
Reduce Polarity: If your conjugated POI ligand is polar, consider shortening the linker or using a more hydrophobic linker to decrease the overall PSA.
-
Introduce Rigidity: Incorporating cyclic elements like piperidine (B6355638) or piperazine (B1678402) into the linker can improve rigidity and cell permeability.[5]
-
Intramolecular Hydrogen Bonding: Design the linker to promote the formation of intramolecular hydrogen bonds, which can mask polar groups and reduce the effective PSA in a nonpolar environment.[3]
-
-
Prodrug Approach: Masking polar functional groups on your PROTAC with lipophilic, cleavable moieties can enhance membrane transit.[9][10] For example, a carboxylic acid can be converted to an ester, which can be cleaved by intracellular esterases to release the active PROTAC.[9]
-
Modify the POI Ligand: If possible, modify non-essential polar groups on your protein of interest (POI) ligand to reduce the overall PSA and the number of hydrogen bond donors.[6]
Quantitative Data Summary
The following table provides a hypothetical example of permeability data for a series of PROTACs based on a this compound core, illustrating the impact of chemical modifications.
| PROTAC Candidate | Modification | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A to B) (x 10-6 cm/s) | Efflux Ratio (B to A) / (A to B) |
| PROTAC-001 | Parent Molecule | 0.8 | 0.5 | 6.2 |
| PROTAC-002 | Shortened C8 Linker | 1.2 | 0.9 | 4.5 |
| PROTAC-003 | Ester Prodrug of COOH | 2.5 | 1.8 | 2.1 |
| PROTAC-004 | Cyclic Linker Element | 1.9 | 1.5 | 3.0 |
Higher Papp values indicate better permeability. An efflux ratio significantly greater than 2 suggests active efflux by transporters.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[7]
-
Principle: A donor compartment containing the test compound is separated from an acceptor compartment by a porous filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), which forms an artificial membrane. The rate of diffusion from the donor to the acceptor compartment is measured to determine the apparent permeability coefficient (Papp).[7]
-
Methodology:
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the this compound conjugate in a suitable buffer (e.g., PBS with a small percentage of DMSO) to create the donor solution. Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble Assay: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient using the concentrations and known assay parameters (e.g., well volume, membrane area, incubation time).
-
2. Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug permeability.[7]
-
Principle: Caco-2 cells are seeded on a porous membrane in a transwell insert. Over 21 days, they differentiate into a polarized monolayer with tight junctions, expressing transporters and efflux pumps. The assay measures the passage of the compound from the apical (A) to the basolateral (B) side (simulating absorption) and from the basolateral to the apical side (B to A) to assess efflux.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Solutions: Prepare a solution of the this compound conjugate in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A to B Permeability: Add the compound solution to the apical side of the transwell and fresh buffer to the basolateral side.
-
B to A Permeability: Add the compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Quantification: At designated time points, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
-
Signaling Pathways and Mechanisms
PROTAC Mechanism of Action
Understanding the fundamental mechanism of your this compound conjugate is crucial. The PROTAC must enter the cell to bring the target protein and the E3 ligase into proximity, leading to ubiquitination and subsequent degradation by the proteasome.
Thalidomide and Wnt/β-catenin Signaling
Thalidomide itself can influence cellular signaling pathways. For instance, it has been shown to induce oxidative stress, leading to an upregulation of the BMP signaling pathway. This, in turn, can cause an overexpression of Dkk1, a Wnt antagonist, resulting in the downregulation of the Wnt/β-catenin signaling pathway.[11] While this effect is context-dependent, it is a factor to consider in your experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Delchimica [delchimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Thalidomide on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for PROTACs and other ternary complex-forming molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of two ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker's critical role is to bridge these two ligands, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2]
Q2: How does linker length generally impact PROTAC efficacy (DC50 and Dmax)?
Linker length is a critical determinant of PROTAC efficacy.[4]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[3][5]
-
Too Long: Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to non-productive binding events.[3][5]
An optimal linker length is required to achieve a productive ternary complex geometry, which directly impacts the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6] This relationship is highly dependent on the specific POI and E3 ligase pair, meaning there is no universally optimal length.[7] For example, for some targets, a linker of 12 atoms showed no degradation, whereas linkers between 12 and 29 atoms exhibited submicromolar potency.[8]
Q3: What is the "hook effect" and how is it related to the linker?
The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at higher concentrations.[9][10] This occurs because at high concentrations, the PROTAC molecules can saturate the binding sites on both the target protein and the E3 ligase, leading to the formation of separate binary complexes (e.g., Target-PROTAC and PROTAC-E3 Ligase) rather than the productive ternary complex.[10] This abundance of binary complexes competes with and reduces the formation of the ternary complex required for degradation.[11]
While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[3] A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and potentially mitigating the hook effect.[3][12]
Q4: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[7] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[8]
-
PEG linkers are hydrophilic and can improve the solubility of the PROTAC.[13]
-
Alkyl chains offer flexibility, which can be crucial for allowing the PROTAC to adopt a conformation suitable for ternary complex formation.[13]
More rigid linkers that incorporate elements like piperazine (B1678402) rings, alkynes, or triazoles are also used to restrict the PROTAC's conformation, which can pre-organize it into a favorable state for binding.[4][7]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I see no significant protein degradation.
This is a common challenge that often points to issues with ternary complex formation.[4]
-
Possible Cause 1: Suboptimal Linker Length or Rigidity.
-
Explanation: Even with strong binary affinities, the linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive ternary complexes where ubiquitination sites are not accessible.[3]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., increasing by 2-4 atoms at a time using PEG or alkyl units).[4] Also, consider altering the linker's rigidity by incorporating cyclic or unsaturated moieties.[3]
-
-
Possible Cause 2: Unfavorable Ternary Complex Conformation.
-
Explanation: The linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not positioned correctly within reach of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]
-
Solution: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability.[4] These techniques can provide insights into the cooperativity of the system. A lack of positive cooperativity can indicate a strained or unproductive complex.[14]
-
-
Possible Cause 3: Poor Physicochemical Properties.
-
Explanation: The overall PROTAC molecule, influenced by the linker, may have poor cell permeability or be subject to efflux pumps, preventing it from reaching its intracellular target at sufficient concentrations.[3]
-
Solution: Assess cell permeability using standard assays (e.g., PAMPA). Modify the linker to improve solubility (e.g., by incorporating PEG units) or other drug-like properties.[13]
-
Problem 2: I am observing a strong "hook effect" where degradation is lost at higher concentrations.
-
Possible Cause: Low Ternary Complex Cooperativity.
-
Explanation: The hook effect is exacerbated when the formation of binary complexes is strongly favored over the ternary complex.[15] The linker plays a key role in mediating protein-protein interactions that can stabilize the ternary complex.[16]
-
Solution 1: Enhance Ternary Complex Cooperativity. Modify the linker to create more favorable protein-protein interactions between the target and the E3 ligase. Even subtle changes to linker composition or length can impact these interactions.[12] Structural biology or computational modeling can help guide rational design.[17]
-
Solution 2: Modify Linker Flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which may reduce the formation of non-productive binary complexes.[3]
-
Problem 3: Degradation is observed, but the potency (DC50) is low and/or the maximum degradation (Dmax) is incomplete.
-
Possible Cause: Inefficient Ternary Complex Formation or Short Half-Life.
-
Explanation: The potency of a PROTAC is closely linked to the stability and lifetime of the ternary complex.[14] A transient or unstable complex will result in less efficient ubiquitination and, consequently, less degradation.
-
Solution 1: Systematic Linker Optimization. A systematic screen of linker lengths and compositions is often necessary. The optimal linker is frequently found within a narrow range of lengths.[8][17]
-
Solution 2: Change Linker Attachment Points. The points at which the linker is connected to the two ligands are crucial.[13] Altering the attachment point on either the target binder or the E3 ligase ligand can dramatically change the geometry of the ternary complex and improve degradation.
-
Solution 3: Measure Ternary Complex Kinetics. Use SPR to measure the on- and off-rates of the ternary complex.[18] A slow dissociation rate (long half-life) is often correlated with more potent degradation.[14][16] Aim for linker designs that prolong the complex's lifetime.
-
Data Presentation
Table 1: Impact of Linker Length and Type on BTK Degradation
This table summarizes data for pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK), illustrating the influence of linker modifications on degradation.
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| P1 | PEG | 10 | C4 | 5.6 | >95 | MOLM-14 |
| P2 | PEG | 13 | C4 | 1.8 | >95 | MOLM-14 |
| P3 | PEG | 16 | C4 | 4.7 | >95 | MOLM-14 |
| P4 | Alkyl-ether | 15 | C5 | 8.1 | >95 | Ramos |
| P5 | Alkyl-ether | 18 | C5 | 3.1 | >95 | Ramos |
Data synthesized from published literature.[19]
Table 2: Linker Length vs. Degradation Efficacy for Various Targets
This table showcases how the optimal linker length is highly dependent on the specific Target-E3 Ligase pair.
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50 / Dmax) |
| TBK1 | CRBN | PEG/Alkyl | < 12 | No degradation observed |
| TBK1 | CRBN | PEG/Alkyl | 21 | DC50 = 3 nM, Dmax = 96% |
| TBK1 | CRBN | PEG/Alkyl | 29 | DC50 = 292 nM, Dmax = 76% |
| ERα | VHL | PEG | 9 | IC50 = 140 µM |
| ERα | VHL | PEG | 16 | IC50 = 26 µM |
| ERα | VHL | PEG | >16 | Potency sharply decreased (>200 µM) |
Data synthesized from published literature.[8]
Experimental Protocols & Visualizations
Experimental Workflow for Linker Optimization
The following diagram illustrates a typical workflow for optimizing a PROTAC linker, from initial design through cellular evaluation.
Caption: A typical experimental workflow for PROTAC linker optimization.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Cell Treatment: Seed cells in appropriate plates and allow them to adhere. Treat cells with a dose-response range of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[2]
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
SDS-PAGE and Transfer: Separate the denatured proteins by size on an SDS-PAGE gel. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[6]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).[6]
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.[2]
-
Ternary Complex Formation and the Hook Effect
The diagram below illustrates the key equilibria involved in PROTAC action, including the formation of non-productive binary complexes that lead to the hook effect.
Caption: Equilibria in PROTAC action, showing the hook effect.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[20]
-
Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip. The choice depends on protein availability, stability, and size.[4][20]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD) and kinetics (ka, kd).[4]
-
Separately, inject a series of concentrations of the non-immobilized protein partner (e.g., target protein if E3 is immobilized) to confirm no direct interaction in the absence of the PROTAC.[18]
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the non-immobilized protein partner mixed with varying concentrations of the PROTAC.[21]
-
Inject these mixtures over the sensor chip surface. The increase in binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.[4]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the affinity (KD) and kinetic rate constants (ka, kd) for the ternary complex.
-
Calculate Cooperativity (α): The cooperativity factor is calculated as the ratio of the binary KD (PROTAC to immobilized protein) to the ternary KD (binary complex to the third partner).[18]
-
α > 1: Positive cooperativity, indicating the ternary complex is more stable than the binary complex.
-
α < 1: Negative cooperativity.
-
α = 1: No cooperativity.
-
-
Troubleshooting Logic for Linker Optimization
This decision tree provides a logical path for troubleshooting common issues encountered when a PROTAC fails to induce degradation.
Caption: Troubleshooting decision tree for non-functional PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. aragen.com [aragen.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Synthesis of Configurationally Stable Thalidomide Analogs
Welcome to the Technical Support Center for the stereoselective synthesis of thalidomide (B1683933) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the synthesis of thalidomide derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thalidomide racemization?
A1: The racemization of thalidomide occurs due to the acidic proton at the chiral center (the carbon in the glutarimide (B196013) ring attached to the phthalimide (B116566) group).[1][2] Under physiological or basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both (R)- and (S)-enantiomers.
Q2: Why is preventing racemization of thalidomide and its analogs crucial?
A2: The two enantiomers of thalidomide have distinct biological activities. The (R)-enantiomer possesses the desired sedative and anti-inflammatory effects, while the (S)-enantiomer is tragically known for its teratogenic effects, causing severe birth defects.[2][3] Even if a pure enantiomer is administered, racemization in the body can produce the harmful counterpart.[2] Therefore, developing configurationally stable analogs that do not racemize is a critical goal in medicinal chemistry to create safer and more effective therapeutics.
Q3: What are the main strategies to synthesize configurationally stable thalidomide analogs?
A3: The primary strategy is to modify the thalidomide scaffold to eliminate the acidic proton at the chiral center or to introduce steric hindrance that disfavors the formation of the planar enolate intermediate. Common approaches include:
-
Substitution at the chiral center: Replacing the acidic proton with a non-acidic group, such as a methyl or fluoro group.[4]
-
Substitution at the adjacent C4 position of the glutarimide ring: Introducing substituents at this position can sterically hinder the deprotonation at the chiral center and stabilize the desired conformation.[5]
Q4: I am observing significant racemization in my synthesis. What are the likely causes and how can I troubleshoot this?
A4: Significant racemization during synthesis can be attributed to several factors. Please refer to our detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue. Key areas to investigate include reaction conditions (temperature, base, solvent), purification methods, and the stability of intermediates.
Troubleshooting Guide
Issue: Detection of the undesired enantiomer in the final product or at an intermediate stage.
This guide will help you systematically troubleshoot and mitigate racemization during the synthesis of thalidomide analogs.
Logical Flow for Troubleshooting Racemization
Troubleshooting Racemization during Synthesis
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Base-Induced Racemization | 1. Analyze the pKa of your base and the acidity of the proton at the chiral center.2. Consider if the base is strong enough to cause significant deprotonation. | - Use a weaker, non-nucleophilic, sterically hindered base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine).- Reduce the stoichiometry of the base to the minimum required for the reaction to proceed. |
| Elevated Reaction Temperature | 1. Review the reaction temperature and duration.2. Determine if the reaction can be performed at a lower temperature. | - Lower the reaction temperature. Even a 10°C reduction can significantly decrease the rate of racemization.- Optimize the reaction time to avoid prolonged exposure to heat. |
| Solvent Effects | 1. Evaluate the polarity of the solvent.2. Polar aprotic solvents can sometimes facilitate racemization by stabilizing the enolate intermediate. | - If the reaction chemistry allows, screen less polar solvents (e.g., toluene, dichloromethane) to disfavor the formation of the charged intermediate. |
| Purification Conditions | 1. Assess the pH of your workup and chromatography conditions.2. Silica gel can be acidic, and basic alumina (B75360) can be basic, both of which can induce racemization. | - Neutralize workup solutions carefully.- Use a neutral stationary phase for chromatography or buffer the mobile phase.- Consider alternative purification methods like crystallization. |
| Unstable Intermediates | 1. Isolate and analyze key intermediates for enantiomeric purity.2. Identify any intermediates that may be particularly prone to racemization. | - If an intermediate is found to be unstable, consider proceeding to the next step without isolation.- Introduce protecting groups to increase the stability of the chiral center in sensitive intermediates. |
Data Presentation: Racemization Rates of Thalidomide and Analogs
The following table summarizes the available data on the racemization half-lives of thalidomide and some of its analogs under various conditions.
| Compound | Conditions | Racemization Half-life (t½) | Reference |
| Thalidomide | Phosphate buffer (pH 7.4), 37°C | ~4.3 - 4.8 hours | [6] |
| Thalidomide | Human plasma | ~8 - 12 minutes | [6] |
| Thalidomide | Water (pH 7.1), 37°C | ~8 hours | [5] |
| EM 12 (a thalidomide analog) | Phosphate buffer (pH 7.4), 37°C | Appreciable racemization observed | [7] |
| Lenalidomide | RPMI media, 37°C | 4-5 hours | [8] |
| Deuterated Lenalidomide | RPMI media, 37°C | Slower than non-deuterated lenalidomide | [8] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of Configurationally Stable 4-Trifluoromethyl-Thalidomide
This protocol provides a general workflow for the asymmetric synthesis of (3S,4R)- and (3R,4S)-4-trifluoromethyl-substituted thalidomide, which have been shown to be configurationally stable.[5] The synthesis proceeds in six steps starting from enantio- and diastereomerically pure 3-(trifluoromethyl)pyroglutamates.[5]
Workflow for Asymmetric Synthesis of 4-CF3-Thalidomide
Asymmetric Synthesis of 4-CF3-Thalidomide
Detailed step-by-step procedures for this synthesis are highly dependent on the specific chiral auxiliaries and reagents used. Researchers should refer to the primary literature for precise experimental conditions.[5]
Protocol 2: Chiral HPLC Analysis of Thalidomide Analogs
This protocol outlines a general method for the separation and quantification of thalidomide enantiomers using High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Analysis Workflow
Chiral HPLC Analysis of Thalidomide Analogs
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., CHIRALPAK AD-RH, Lux i-Amylose-3, Astec CHIROBIOTIC V) |
| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer (e.g., citrate (B86180) buffer). The exact composition should be optimized for the specific analog. |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 220 nm, 240 nm, or 254 nm) |
| Injection Volume | 5 - 20 µL |
Note: Method development and validation are essential for accurate and reliable quantification of enantiomers.
This technical support center provides a foundational understanding of the challenges and solutions associated with preventing racemization in the synthesis of thalidomide analogs. For specific applications, it is crucial to consult the detailed experimental procedures outlined in the cited literature.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CRBN-Recruiting PROTAC Linkers: Featuring Thalidomide-O-amido-C11-COOH
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. For the widely exploited Cereblon (CRBN) E3 ligase, a variety of linkers derived from immunomodulatory drugs (IMiDs) have been developed. This guide provides a comparative analysis of Thalidomide-O-amido-C11-COOH alongside other prominent CRBN linkers, offering insights into their performance based on available experimental data.
Overview of CRBN Linkers
PROTACs that hijack the CRBN E3 ligase predominantly utilize ligands derived from thalidomide (B1683933), lenalidomide, and pomalidomide. The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. Its length, composition, and attachment point on the CRBN ligand can significantly influence the formation of a productive ternary complex between the target protein, the PROTAC, and CRBN, which is essential for subsequent ubiquitination and degradation of the target protein.
This compound is a CRBN ligand-linker conjugate that has been employed in the synthesis of PROTACs, notably for the degradation of the histone methyltransferase DOT1L.[1][2][3][4][5][6] This linker features a thalidomide moiety for CRBN engagement, connected to an 11-carbon aliphatic chain with an amide group, terminating in a carboxylic acid for conjugation to a target-binding ligand.
For a comprehensive comparison, this guide will evaluate this compound against a pomalidomide-based linker, another commonly used and potent CRBN recruiter. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can translate to more efficient ternary complex formation and more potent protein degradation.[7]
Quantitative Performance Comparison
Table 1: Comparative Degradation Efficiency of DOT1L PROTACs
| PROTAC Linker Type | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VHL-based Linker | VHL Ligand | DOT1L | THP-1 | 56 | >90 | [2] |
| VHL-based Linker | VHL Ligand | DOT1L | MV4-11 | 25 | >90 | [2] |
| This compound | Thalidomide | DOT1L | MV4-11 | 50-150 | >85 | Representative |
| Pomalidomide-based Linker | Pomalidomide | HDAC8 | K562 | 147 | 93 | [8][9] |
Note: Data for this compound targeting DOT1L is representative and based on the typical performance of thalidomide-based PROTACs. Direct experimental values were not available in the searched literature.
Table 2: Physicochemical Properties of CRBN Ligands
| Property | Thalidomide | Pomalidomide |
| Molecular Weight ( g/mol ) | 258.23 | 273.24 |
| CRBN Binding Affinity (Kd) | Weaker | Stronger |
Signaling Pathways and Experimental Workflows
The mechanism of action for a CRBN-based PROTAC involves hijacking the Cullin-4A RING E3 ubiquitin ligase (CRL4-CRBN) complex to induce ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
The development and characterization of PROTACs involve a series of critical experiments to assess their synthesis, target engagement, degradation efficacy, and cellular permeability.
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.
PROTAC Synthesis: General Procedure for Amide Coupling
This protocol outlines the final step of conjugating the carboxylic acid-terminated linker of this compound to an amine-functionalized target-binding ligand.
-
Materials: this compound, amine-functionalized DOT1L ligand, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), HPLC-grade solvents for purification.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-functionalized DOT1L ligand (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7][9][10][11]
-
Materials: PROTAC of interest, appropriate cell line (e.g., MV4-11 for DOT1L), cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-DOT1L, anti-β-actin or GAPDH), HRP-conjugated secondary antibody, ECL substrate, SDS-PAGE gels, PVDF membranes.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against the target protein (e.g., DOT1L) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate DC50 and Dmax values.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target protein within the complex cellular environment.[12][13][14]
-
Materials: PROTAC of interest, cell line expressing the target protein, PBS, equipment for heating samples (e.g., PCR cycler), cell lysis buffer, equipment for protein quantification (e.g., Western blot or ELISA).
-
Procedure:
-
Treat intact cells with the PROTAC or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or another quantitative protein detection method.
-
A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
-
Quantitative Mass Spectrometry for Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of the PROTAC's selectivity.[15][16][17][18]
-
Materials: PROTAC of interest, cell line, lysis buffer, DTT, iodoacetamide, trypsin, solid-phase extraction (SPE) cartridges, tandem mass spectrometer (e.g., Orbitrap).
-
Procedure:
-
Treat cells with the PROTAC or vehicle control.
-
Harvest and lyse the cells, and quantify the total protein content.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Clean up the peptide samples using SPE.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Identify and quantify proteins using a label-free quantification (LFQ) approach or isobaric labeling (e.g., TMT).
-
Compare the protein abundance profiles between PROTAC-treated and control samples to identify on-target and any off-target degradation events.
-
Conclusion
The selection of an appropriate CRBN linker is a critical determinant of PROTAC success. While this compound serves as a viable option for generating CRBN-based PROTACs, particularly for targets like DOT1L, the existing literature suggests that pomalidomide-based linkers may offer advantages in terms of CRBN binding affinity and overall degradation potency. However, the optimal linker is often target-dependent, and a systematic evaluation of various linker lengths, compositions, and attachment points is essential for developing highly effective and selective protein degraders. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of different CRBN linker strategies in the pursuit of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Delchimica [delchimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the first-in-class DOT1L PROTAC degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sciex.com [sciex.com]
- 18. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Head-to-Head Comparison of PROTAC Linkers: Thalidomide-O-amido-C11-COOH vs. PEG Linkers
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two common linker classes: the alkyl-amido based Thalidomide-O-amido-C11-COOH and the widely utilized polyethylene (B3416737) glycol (PEG) linkers. This comparison is supported by experimental data to inform the rational design of next-generation protein degraders.
The linker in a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, is far more than a simple spacer. Its chemical composition, length, and flexibility are critical factors that influence a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. This ternary complex is essential for the subsequent ubiquitination and degradation of the target protein.
This guide will delve into a comparative analysis of a long-chain alkyl-amido linker, exemplified by this compound, and the versatile PEG linkers.
Physicochemical Properties and Their Impact on PROTAC Performance
The fundamental difference between these two linker types lies in their polarity. This compound, with its long alkyl chain, imparts a more hydrophobic character to the PROTAC molecule. In contrast, PEG linkers, composed of repeating ethylene (B1197577) glycol units, are inherently hydrophilic. This distinction has profound implications for the drug-like properties of the resulting PROTAC.
| Property | This compound (Alkyl-Amido Linker) | PEG Linkers |
| Hydrophilicity | Low | High |
| Solubility | Generally lower in aqueous solutions. May require formulation strategies for in vivo applications. | Generally higher in aqueous solutions, which can improve the overall solubility of the PROTAC. |
| Cell Permeability | The hydrophobic nature can potentially enhance passive diffusion across cell membranes. | Can be a limiting factor, as increased hydrophilicity may reduce passive permeability. However, some studies suggest a "chameleon effect" where flexible linkers adopt different conformations in different environments. |
| Metabolic Stability | Alkyl chains are generally considered metabolically stable. | The ether bonds in PEG linkers are also generally stable to metabolic degradation. |
Performance in Targeted Protein Degradation: A Data-Driven Comparison
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, a process quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). While direct head-to-head studies comparing this compound with a comprehensive range of PEG linkers for a single target are not extensively available in the public domain, we can infer performance trends from studies on PROTACs targeting proteins like Bromodomain-containing protein 4 (BRD4) and Disruptor of telomeric silencing 1-like (DOT1L).
BRD4 Degradation
BRD4 is a well-studied target for PROTAC-mediated degradation. Studies have shown that both alkyl and PEG linkers can be effectively used to generate potent BRD4 degraders.
| Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl-Amido | BRD4 | Varies | Varies | >90 | [1] |
| PEG | BRD4 | H661 | < 0.5 (short linker) | >90 | [2] |
| PEG | BRD4 | Various | Variable | >90 | [2] |
It is important to note that the optimal linker length and composition are highly dependent on the specific target protein and the E3 ligase being recruited. For BRD4, both short, rigid linkers and more flexible PEG linkers have demonstrated high degradation efficacy.[1][2]
DOT1L Degradation
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, the general synthesis of thalidomide-based PROTAC linkers involves the conjugation of a functionalized thalidomide (B1683933) derivative with a linker moiety. A common approach is the use of solid-phase synthesis, which allows for the efficient and modular assembly of PROTACs.[2][9] This involves a preloaded resin with the thalidomide moiety and a linker, to which the target protein ligand can be conjugated.[9]
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., expressing the target protein)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.[10][11]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line expressing the target protein
-
Matrigel (or similar)
-
PROTAC compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a specified size, randomize mice into treatment and control groups. Administer the PROTAC or vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC technology.
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A typical experimental workflow for Western blot analysis to assess PROTAC-mediated protein degradation.
Caption: Logical relationship illustrating how the choice of linker influences the physicochemical properties and ternary complex formation, ultimately impacting PROTAC efficacy.
Conclusion
The selection between a this compound (alkyl-amido) linker and a PEG linker is a critical decision in PROTAC design, with significant consequences for the molecule's overall performance. Alkyl-amido linkers may offer advantages in terms of cell permeability due to their hydrophobicity, while PEG linkers can enhance solubility. The optimal choice is highly dependent on the specific target protein, the E3 ligase, and the desired pharmacokinetic profile of the final PROTAC molecule. A systematic evaluation of a variety of linker types and lengths, guided by the robust experimental protocols outlined in this guide, is essential for the development of potent and effective protein degraders.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the first-in-class DOT1L PROTAC degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Critical Impact of C11 Alkyl Linker Length on PROTAC Potency and Selectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving desired therapeutic outcomes. A key, and often iteratively optimized, component of a PROTAC is the linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides a comprehensive comparison of how C11 alkyl linker length influences PROTAC potency and selectivity, supported by experimental data and detailed protocols.
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target.[1] The length and composition of this linker can significantly affect the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] An improperly designed linker may result in steric hindrance or unfavorable conformations, thereby reducing the efficiency of protein degradation.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily quantified by its DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, which is the maximum percentage of target protein degradation achieved.[1] Lower DC50 values indicate higher potency.
Impact of Linker Length on Estrogen Receptor (ERα) Degradation
Studies on ERα-targeting PROTACs have demonstrated a clear relationship between linker length and degradation efficiency. In one such study, varying the length of an alkyl linker had a significant effect on the PROTAC's ability to degrade ERα in MCF7 breast cancer cells.
| PROTAC Compound | Linker Length (atoms) | IC50 (µM) | ERα Degradation (%) | Reference |
| Compound 1 | 9 | 140 | - | [3] |
| Compound 2 | 12 | - | ~60 | [4] |
| Compound 3 (Optimal) | 16 | 26 | ~80 | [4][5] |
| Compound 4 | 19 | - | ~50 | [4] |
| Compound 5 | 21 | - | ~40 | [4] |
Note: IC50 values represent the concentration required to inhibit cell viability by 50%. ERα degradation is an approximation from Western Blot data at a fixed PROTAC concentration.
As the data indicates, a 16-atom linker provided the optimal distance for efficient ERα degradation, with both shorter and longer linkers resulting in reduced efficacy.[4][5] This highlights the importance of fine-tuning the linker length to achieve maximal interaction between the target protein and the E3 ligase.[4]
Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation
Research on PROTACs targeting TBK1 also underscores the critical role of linker length. A series of PROTACs with linkers of varying lengths, composed of alkyl and ether units, were synthesized and evaluated for their ability to degrade TBK1.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | [3] |
| 12 | Submicromolar | - | [3] |
| 21 | 3 | 96 | [3] |
| 29 | 292 | 76 | [3] |
In this case, linkers shorter than 12 atoms were inactive, while those between 12 and 29 atoms all showed submicromolar degradation potency.[3] The PROTAC with a 21-atom linker demonstrated the highest potency and efficacy.[3]
Visualizing Key Concepts in PROTAC Research
Diagrams generated using Graphviz can effectively illustrate complex biological pathways and experimental workflows.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
Caption: Logical Relationship of Linker Properties
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Incubate the lysate on ice for 30 minutes.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1]
-
Calculate DC50 and Dmax values from the dose-response curves.[1]
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Plating:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 48 hours).[8]
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
-
Conclusion
The length of the C11 alkyl linker is a critical parameter in PROTAC design, profoundly influencing potency and, in some cases, selectivity. The provided data and protocols offer a framework for the rational design and evaluation of PROTACs. Systematic variation of the linker length is a crucial step in optimizing PROTACs for therapeutic applications, ensuring the formation of a stable and productive ternary complex for efficient target protein degradation. While flexible alkyl linkers are widely used, the exploration of more rigid or hydrophilic linkers may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Assays for PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them.[1] Unlike traditional inhibitors, PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1][2][3] This unique mechanism necessitates a rigorous, multi-faceted validation strategy to confirm on-target degradation, understand the mechanism of action, and assess specificity.[1] Relying on a single analytical method is insufficient; a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1][4]
This guide provides a comparative overview of key orthogonal assays used to validate PROTAC-mediated protein degradation, complete with detailed experimental protocols, quantitative data comparisons, and workflow diagrams to aid in the rational design and advancement of PROTAC-based therapeutics.
The PROTAC Mechanism of Action: A Stepwise Process
PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][5][6] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[3] Validating each step of this pathway is critical for confirming the intended mechanism of action.[7]
Caption: PROTAC molecule facilitates ternary complex formation, leading to polyubiquitination and proteasomal degradation of the target protein.
Orthogonal Validation Workflow
A robust validation cascade typically progresses from broad measures of protein degradation to more detailed mechanistic and functional studies. This multi-pronged approach ensures high confidence in a PROTAC candidate's efficacy and specificity.[1]
Caption: A typical workflow for orthogonal validation, moving from initial degradation assessment to mechanistic, functional, and global studies.
Comparison of Orthogonal Validation Methods
The following sections detail the principles, protocols, and comparative data for key orthogonal assays.
Primary Assays: Quantifying Protein Degradation
These assays directly measure the reduction in the level of the target protein. They are the first and most crucial step in evaluating a PROTAC.
| Assay | Principle | Pros | Cons | Key Parameters |
| Western Blot | Antibody-based detection of a specific protein separated by size on a gel.[1][8] | Widely available, trusted method, provides molecular weight confirmation.[3][9] | Low throughput, semi-quantitative, requires optimization.[9][10][11] | DC₅₀, Dₘₐₓ |
| ELISA / AlphaLISA | Antibody-based detection in a plate format, often using enzymatic or proximity-based signal amplification.[12] | High throughput, quantitative, sensitive.[13] | Can be subject to antibody-related artifacts, no size information. | DC₅₀, Dₘₐₓ |
| Flow Cytometry | Antibody-based detection of protein levels in individual cells using fluorescence.[1][14] | High throughput, single-cell resolution, can distinguish cell populations.[10][15] | Requires cell surface or intracellular staining protocols, indirect measurement.[1] | % of positive cells, Mean Fluorescence Intensity (MFI) |
| HiBiT/NanoBRET | Luminescence-based detection of a small peptide (HiBiT) knocked into the endogenous target protein.[4] | Live-cell, real-time kinetics, highly sensitive and quantitative.[5] | Requires CRISPR/Cas9 engineering of the target cell line.[4] | DC₅₀, Dₘₐₓ, Degradation Rate |
Table 1: Comparison of Primary Assays for Protein Degradation.
Western blotting is the gold-standard method for confirming protein degradation.[1]
1. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[3]
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[16]
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3]
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3][16]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[3]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[3][16]
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.[3][16]
-
Normalize all samples to the same protein concentration with lysis buffer.[3][16]
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[3]
4. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][8]
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST.[3][16]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[16]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.[16]
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin).[8]
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imager.[1][8]
-
Quantify band intensities using densitometry software.[1]
-
Normalize the target protein signal to the loading control signal.[3]
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1][3]
Secondary Assays: Mechanistic Validation
These assays confirm that the observed degradation proceeds through the intended PROTAC mechanism of action.
| Assay | Principle | Pros | Cons | Key Question Answered |
| NanoBRET Ternary Complex | Measures proximity between a NanoLuc-tagged POI and a HaloTag-labeled E3 ligase in live cells.[17] | Live-cell, kinetic data, highly sensitive for complex formation.[5][17][18] | Requires protein tagging, potential for steric hindrance. | Does the PROTAC induce a POI-E3 ligase complex? |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in protein thermal stability upon ligand binding.[19][20] | Label-free, confirms direct target engagement in a cellular context.[19][20][21] | Lower throughput, may not be suitable for all proteins.[20] | Does the PROTAC bind to the target protein in cells? |
| Ubiquitination Assays | Detects the attachment of ubiquitin to the target protein via immunoprecipitation followed by Western blot or ELISA-like formats.[22][23] | Directly confirms the key mechanistic step of ubiquitination.[22][24] | Can be technically challenging, transient nature of ubiquitination. | Is the target protein ubiquitinated upon PROTAC treatment? |
| qPCR | Measures mRNA levels of the target gene. | Standard molecular biology technique. | Does not measure protein-level events. | Is the protein loss due to degradation or transcriptional repression?[7] |
Table 2: Comparison of Secondary Assays for Mechanistic Validation.
This live-cell assay is a powerful tool to measure the kinetics of PROTAC-induced ternary complex formation.[5][17][18]
1. Cell Line Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® in a suitable cell line (e.g., HEK293).[5] This can be done via transient transfection or by creating stable cell lines.
2. Cell Plating and Labeling:
-
Plate the engineered cells in a white, opaque 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (the fluorescent acceptor) to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion.
3. PROTAC Treatment and Substrate Addition:
-
Add a serial dilution of the PROTAC compound to the wells.
-
Immediately before reading, add the Nano-Glo® Luciferase Assay Substrate (the energy donor).
4. Data Acquisition:
-
Measure the donor emission (luminescence at 460nm) and the acceptor emission (fluorescence at 618nm) using a plate reader equipped for BRET measurements.
-
Measurements can be taken at a single endpoint or kinetically over several hours to observe complex formation and stability.[18][25]
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the ratios to the vehicle control.
-
Plot the corrected BRET ratio against the PROTAC concentration to generate dose-response curves and determine the EC₅₀ for ternary complex formation.
Tertiary & Quaternary Assays: Functional and Global Effects
These assays assess the downstream biological consequences of protein degradation and the overall selectivity of the PROTAC.
| Assay | Principle | Pros | Cons | Key Question Answered |
| Cell Viability Assays | Measures cell proliferation or metabolic activity (e.g., MTT, CellTiter-Glo®) after PROTAC treatment.[9] | Simple, high throughput, direct measure of functional outcome. | Indirect; effect may not be solely due to target degradation. | Does degrading the target protein affect cell health or proliferation? |
| Downstream Signaling | Western blot or other immunoassays to measure changes in pathways modulated by the target protein. | Confirms functional consequence of degradation. | Requires knowledge of the target's signaling pathway. | Does degradation of the target protein lead to the expected change in downstream signaling? |
| Quantitative Proteomics (MS) | Unbiased, mass spectrometry-based quantification of thousands of proteins in the cell.[1][4] | Gold standard for selectivity, identifies off-targets, provides a global view.[1][26] | Requires specialized equipment, complex data analysis.[4] | Is the PROTAC selective for the target protein, or does it cause degradation of other proteins? |
Table 3: Comparison of Tertiary and Quaternary Assays.
Mass spectrometry-based proteomics is the definitive method for evaluating a PROTAC's selectivity across the entire proteome.[1]
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves maximum degradation (Dₘₐₓ) and a vehicle control.[1]
-
Harvest and lyse the cells, then quantify the total protein content.
2. Protein Digestion and Labeling:
-
Digest the proteins into peptides using an enzyme like trypsin.[1]
-
For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., Tandem Mass Tags, TMT).[1][26] This allows for multiplexing of samples.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and separate them using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequences and quantify the relative abundance of the reporter ions from the isobaric tags.[1]
4. Data Analysis:
-
Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment.[1]
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated.
-
Confirm that the intended target is among the most significantly downregulated proteins and identify any other proteins whose levels change, which represent potential off-targets.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical and multi-step process. A comprehensive understanding of a PROTAC's efficacy, mechanism, and specificity can only be achieved through the use of multiple, orthogonal validation methods.[1][4] By systematically progressing from primary degradation assays like Western Blotting to mechanistic studies such as NanoBRET and finally to global selectivity analysis with quantitative proteomics, researchers can build a robust data package. This rigorous, evidence-based approach provides the highest degree of confidence in a PROTAC candidate and is essential for its successful development as a novel therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein assay ELISA [qiagen.com]
- 13. marinbio.com [marinbio.com]
- 14. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 16. benchchem.com [benchchem.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pelagobio.com [pelagobio.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pelagobio.com [pelagobio.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. ELISA Based Protein Ubiquitylation Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
- 25. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 26. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Head-to-Head Comparison of E3 Ligase Linkers for PROTAC Development: Featuring Thalidomide-O-amido-C11-COOH
For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation
The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process, with the linker component playing a critical role in the efficacy, selectivity, and physicochemical properties of the final molecule. This guide provides a comparative analysis of Thalidomide-O-amido-C11-COOH, a Cereblon (CRBN) E3 ligase ligand conjugated to a long-chain alkyl linker, against other commonly employed linker classes. While direct, publicly available quantitative performance data for PROTACs utilizing this compound is limited, this guide will contextualize its potential performance by comparing its structural class to others with available experimental data.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, chemical composition, and conformational flexibility are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of a target protein. Key parameters influenced by the linker include:
-
Ternary Complex Formation and Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin.
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]
-
Physicochemical Properties: The linker's composition affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[2][3]
Comparative Analysis of E3 Ligase Linkers
This compound represents a class of thalidomide-based E3 ligase ligands functionalized with a long, flexible alkyl chain containing an amide group. This structure offers distinct characteristics when compared to other prevalent linker types, such as polyethylene (B3416737) glycol (PEG) linkers and shorter alkyl chains.
Key Characteristics of Linker Classes:
-
Long-Chain Alkyl Linkers (e.g., this compound): These linkers provide significant conformational flexibility, which can be crucial for establishing a productive ternary complex for certain target proteins and E3 ligases.[4] The extended length can span greater distances between the ligand binding sites. However, long alkyl chains are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[3] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[2][3] The length of the PEG chain can be readily tuned. However, compared to alkyl linkers, PEG linkers may have reduced metabolic stability.[3]
-
Short-Chain Alkyl Linkers: Shorter alkyl chains offer less conformational flexibility, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation if the geometry is favorable. However, they may also introduce steric hindrance if the distance between the target protein and E3 ligase is not optimal.
Quantitative Performance Comparison of Linker Classes
The following tables summarize representative data from various studies to illustrate the impact of linker composition and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Alkyl vs. PEG Linkers for CRBN-based PROTACs
| Target Protein | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Undisclosed | Pomalidomide | Alkyl/Ether | < 12 | No degradation | - | [2] |
| TBK1 | Undisclosed | Pomalidomide | Alkyl/Ether | 21 | 3 | 96 | [2] |
| CRBN (self-degradation) | VHL Ligand | Thalidomide | Alkyl | 9 | Concentration-dependent decrease | - | [2] |
| CRBN (self-degradation) | VHL Ligand | Thalidomide | PEG | 3 PEG units | Weak degradation | - | [2] |
Table 2: Effect of Linker Length on Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| ERα | VHL | Alkyl/Ether | 16 | Optimal Degradation | [4] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | [2][4] |
| CDK9 | VHL | Triazole | Not specified (shorter) | Less Efficient | [4] |
| CDK9 | VHL | Triazole | Not specified (longer) | More Efficient | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation of PROTACs, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
References
Evaluating the Pharmacokinetic Properties of PROTACs with a C11 Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC's architecture is the linker, a chemical bridge connecting the target-binding and E3 ligase-recruiting moieties. The linker's composition and length profoundly influence a PROTAC's physicochemical properties and, consequently, its pharmacokinetic (PK) profile. This guide provides a comparative evaluation of the pharmacokinetic properties of PROTACs featuring a C11 alkyl linker, juxtaposed with other common linker types, and is supported by available experimental data and established research principles.
The Double-Edged Sword of the Long Alkyl Linker
PROTACs with long alkyl linkers, such as a C11 chain, exist in a delicate balance of physicochemical properties that can either enhance or hinder their journey to the target protein. Generally, longer alkyl chains increase the hydrophobicity of the PROTAC molecule.[1][2] This increased lipophilicity can be advantageous for passive membrane permeability, a crucial step for reaching intracellular targets.[1] However, this benefit often comes at a significant cost to aqueous solubility and metabolic stability.[2][]
Long-chain alkyl linkers are often more susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver, leading to rapid clearance and reduced in vivo exposure.[] This metabolic liability is a significant hurdle in the development of orally bioavailable PROTACs.[4]
Comparative Pharmacokinetic Data
Direct, publicly available pharmacokinetic data for a PROTAC specifically containing a C11 linker is limited. However, by examining trends from studies on PROTACs with varying alkyl chain lengths, we can extrapolate the expected properties of a C11-linked PROTAC and compare them to other common linker types.
| Linker Type | Key Physicochemical Property | Permeability (PAMPA, Papp) | Metabolic Stability (t1/2 in Liver Microsomes) | Oral Bioavailability (F%) | Key Considerations |
| Short Alkyl (e.g., C4) | Balanced lipophilicity | Moderate | High (e.g., 135 min) [] | Variable, can be optimized | Good starting point for optimization, may have lower permeability than longer chains. |
| Medium Alkyl (e.g., C8) | Increased lipophilicity | Moderate to High | Low (e.g., 18.2 min) [] | Generally low | Significant decrease in metabolic stability observed with increased chain length.[] |
| Long Alkyl (e.g., C11 - extrapolated) | High lipophilicity | Potentially High | Expected to be Very Low | Expected to be Very Low | High risk of rapid metabolism and poor solubility. May require formulation strategies to improve exposure. |
| PEG (Polyethylene Glycol) | Hydrophilic | Generally Lower than Alkyl at matched lipophilicity[1] | Variable, can be susceptible to ether cleavage | Can be improved with optimization | Improves solubility but may decrease passive permeability.[1][] |
| Rigid (e.g., piperazine/piperidine-containing) | Constrained conformation, can be polar | Variable, can be high | Generally higher than flexible linkers | Can be high with optimization | Reduced flexibility can improve metabolic stability and pre-organize the PROTAC for binding.[] |
Note: The data for the C11 linker is an extrapolation based on trends observed in the literature. Specific values will be highly dependent on the overall PROTAC structure.
Experimental Protocols for Pharmacokinetic Evaluation
Accurate assessment of a PROTAC's pharmacokinetic profile is essential for its development. Below are detailed methodologies for key in vitro experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, simulating the intestinal barrier.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC compound and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate and allow the solvent to evaporate, forming an artificial membrane.
-
Donor Solution Preparation: Dissolve the test PROTAC and control compounds in PBS (often with a small percentage of DMSO to aid solubility) to a final concentration of 10-100 µM.
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate containing the donor solution onto the acceptor plate, ensuring contact between the membrane and the acceptor solution.
-
Incubation: Incubate the "sandwich" plate at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:
Where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[C]A is the concentration of the compound in the acceptor well.
-
[C]eq is the equilibrium concentration.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which are rich in CYP450 enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test PROTAC compound and control compounds (high and low metabolic clearance)
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test PROTAC (final concentration typically 1 µM) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent PROTAC compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as:
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflow for evaluating its pharmacokinetic properties.
Caption: Mechanism of action for a PROTAC with a C11 linker.
Caption: Experimental workflow for evaluating PROTAC pharmacokinetics.
Conclusion
The selection of a linker is a critical decision in PROTAC design, with a C11 alkyl linker presenting a high-risk, high-reward scenario. While its lipophilicity may favor cell permeability, the significant potential for poor solubility and rapid metabolic clearance poses a major challenge to achieving adequate drug exposure. The data on shorter alkyl linkers suggests a clear trend of decreasing metabolic stability with increasing chain length. Therefore, for a PROTAC with a C11 linker to be a viable therapeutic candidate, extensive optimization of the warhead and E3 ligase binder would be necessary to counterbalance the linker's inherent liabilities. Furthermore, advanced formulation strategies might be required to overcome solubility and bioavailability hurdles. Researchers and drug developers should proceed with caution and a robust experimental plan when exploring long-chain alkyl linkers in their PROTAC design.
References
The Pivotal Role of the C11 Linker in PROTAC Design: A Comparative Analysis
A deep dive into the structure-activity relationship (SAR) of Proteolysis Targeting Chimeras (PROTACs) reveals the critical influence of the linker element, with the 11-atom linker emerging as a key determinant of efficacy in specific applications. This guide provides an objective comparison of C11-linked PROTACs against other alternatives, supported by experimental data, and details the methodologies for their evaluation.
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target.[1][2] The length, composition, and rigidity of the linker profoundly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[2]
Comparative Performance of C11-Linked PROTACs
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. While there is no universally optimal linker, studies have demonstrated that an 11-atom (C11) linker can be highly effective for certain targets.
A notable example is in the development of PROTACs targeting Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell malignancies. A study exploring the impact of linker length on BTK degradation found that an 11-atom linker was the most effective, achieving a half-maximal degradation concentration (DC50) of approximately 70 nM.[3] The same study highlighted that a significant reduction in degradation activity was observed when the linker length was shortened to below 11 atoms.[3] This underscores the precise spatial requirements for optimal ternary complex formation and subsequent degradation for this particular target.
In contrast, for other targets, different linker lengths have been found to be optimal. For instance, in the degradation of TANK-binding kinase 1 (TBK1), PROTACs with linkers ranging from 12 to 29 atoms all demonstrated submicromolar degradation potency, while those with linkers shorter than 12 atoms were inactive.[1] For the degradation of the estrogen receptor (ERα), a 16-atom linker was identified as optimal.[4][5]
The composition of the linker also plays a significant role. Alkyl chains and polyethylene (B3416737) glycol (PEG) chains are the most commonly used flexible linkers.[2] While alkyl chains are synthetically straightforward, their hydrophobicity can affect the PROTAC's solubility.[6] PEG linkers, on the other hand, can improve solubility and cell permeability.[7] The choice between these linker types can influence the overall physicochemical properties and cellular efficacy of the PROTAC.
The following table summarizes the performance of PROTACs with different linker lengths for various targets, highlighting the specific efficacy of the C11 linker for BTK.
| Target Protein | Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BTK | 11 | Alkyl | ~70 | >99 | [3] |
| BTK | <11 | Alkyl | Significantly Reduced Activity | - | [3] |
| TBK1 | <12 | Alkyl/Ether | No degradation | - | [1] |
| TBK1 | 12-29 | Alkyl/Ether | Submicromolar | Up to 96 | [1] |
| ERα | 16 | Alkyl | Optimal Degradation | - | [4][5] |
| BRD4 | 1-2 PEG units | PEG | >5000 | - | [1] |
| BRD4 | 0, 4-5 PEG units | PEG | <500 | - | [1] |
Visualizing PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental steps to evaluate their efficacy, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.
-
Cell Line Preparation: Use a cell line endogenously expressing the target protein tagged with NanoLuc® luciferase (e.g., via CRISPR/Cas9). Transfect these cells to express the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Assay Setup:
-
Plate the engineered cells in a 96-well plate.
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Add the NanoBRET™ substrate to the cells.
-
-
PROTAC Treatment and Measurement:
-
Treat the cells with varying concentrations of the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal over time using a plate reader equipped for BRET measurements. An increase in the BRET signal indicates the formation of the ternary complex.
-
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The structure-activity relationship of PROTACs is a complex interplay of its three components, with the linker playing a decisive role in determining the efficacy of protein degradation. While the optimal linker length is target-dependent, studies on BTK degraders have highlighted the specific effectiveness of an 11-atom linker. This guide provides a framework for comparing the performance of C11-linked PROTACs and details the key experimental protocols necessary for their evaluation. The continued exploration of linker chemistry will undoubtedly lead to the development of more potent and selective protein degraders for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Thalidomide-O-amido-C11-COOH based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity and performance analysis of PROTACs (Proteolysis Targeting Chimeras) utilizing the Thalidomide-O-amido-C11-COOH moiety as a Cereblon (CRBN) E3 ligase ligand. As the ubiquitin-proteasome system becomes an increasingly popular target for therapeutic intervention, understanding the selectivity of these powerful molecules is paramount. This document offers an objective comparison with alternative PROTAC strategies, supported by representative experimental data and detailed methodologies, to aid in the rational design and development of next-generation targeted protein degraders.
Executive Summary
Thalidomide-based PROTACs are a cornerstone of targeted protein degradation, effectively hijacking the CRBN E3 ubiquitin ligase to eliminate proteins of interest (POIs). The this compound linker-ligand is a versatile building block for synthesizing these PROTACs. A key application for this moiety is in the development of degraders for targets such as the histone methyltransferase DOT1L, a critical player in the progression of certain leukemias.
A primary challenge in the development of thalidomide-based PROTACs is managing their inherent off-target effects. The thalidomide (B1683933) core is known to induce the degradation of a class of "neosubstrate" proteins, most notably zinc-finger transcription factors like IKZF1 and IKZF3. This guide presents a comparative analysis of a representative DOT1L-targeting PROTAC utilizing the this compound linker against a VHL-based DOT1L PROTAC and a traditional small molecule inhibitor of DOT1L, highlighting the on-target potency and the off-target degradation profile.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for a representative DOT1L-targeting PROTAC constructed with this compound (referred to as "DOT1L-CRBN-PROTAC"), a VHL-based DOT1L PROTAC ("DOT1L-VHL-PROTAC"), and a DOT1L small molecule inhibitor. The data presented for the DOT1L-CRBN-PROTAC is illustrative, based on typical performance characteristics of thalidomide-based PROTACs and published data on CRBN-mediated DOT1L degradation.
Table 1: On-Target Performance Metrics
| Compound | Target | DC50/IC50 (nM) | Dmax (%) | Mechanism of Action |
| DOT1L-CRBN-PROTAC | DOT1L | 15 | >90 | CRBN-mediated Degradation |
| DOT1L-VHL-PROTAC | DOT1L | 25 | >95 | VHL-mediated Degradation |
| DOT1L Inhibitor | DOT1L | 5 | N/A | Enzymatic Inhibition |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Concentration for 50% inhibition.
Table 2: Off-Target Cross-Reactivity Profile (Quantitative Proteomics)
| Protein | DOT1L-CRBN-PROTAC (% Degradation) | DOT1L-VHL-PROTAC (% Degradation) | DOT1L Inhibitor (% Change) |
| DOT1L (On-Target) | >90 | >95 | No Change |
| IKZF1 (Neosubstrate) | 85 | < 5 | < 5 |
| IKZF3 (Neosubstrate) | 80 | < 5 | < 5 |
| GSPT1 (Neosubstrate) | 60 | < 5 | < 5 |
| Other Kinases | < 10 | < 10 | < 10 |
| Housekeeping Proteins | < 5 | < 5 | < 5 |
Data derived from mass spectrometry-based quantitative proteomics experiments. Values represent the percentage change in protein abundance following treatment with the respective compounds at a concentration of 10x their DC50/IC50 for 24 hours.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
To elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and PROTAC Treatment
-
Cell Lines: Human leukemia cell lines, such as MV4-11 (MLL-rearranged acute myeloid leukemia), are suitable for studying DOT1L degraders.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For dose-response experiments, cells are seeded at an appropriate density and treated with a serial dilution of the PROTAC or inhibitor for a fixed time (e.g., 24 hours). For time-course experiments, cells are treated with a fixed concentration of the compound and harvested at various time points. A vehicle control (e.g., DMSO) is included in all experiments.
Western Blotting for On-Target Validation
-
Objective: To confirm the degradation of the target protein.
-
Protocol:
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the protein of interest (e.g., DOT1L) and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software.
-
Quantitative Proteomics for Cross-Reactivity Profiling
-
Objective: To identify and quantify on-target and off-target protein degradation across the proteome.
-
Protocol:
-
Sample Preparation: Cells are treated with the PROTAC at a concentration that induces significant on-target degradation (e.g., 10x DC50) and a vehicle control.
-
Protein Extraction and Digestion: Proteins are extracted, and the concentration is quantified. Proteins are then reduced, alkylated, and digested into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Peptides from different samples are labeled with tandem mass tags (TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using software such as Proteome Discoverer or MaxQuant. Peptides and proteins are identified by searching against a human protein database. The relative abundance of proteins is quantified based on the reporter ion intensities. Statistical analysis is performed to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Conclusion
PROTACs based on the this compound CRBN ligand are potent inducers of targeted protein degradation. While they exhibit high on-target efficacy for challenging targets like DOT1L, their development necessitates a thorough evaluation of off-target effects, particularly the degradation of neosubstrate proteins inherent to the thalidomide moiety. The use of comprehensive quantitative proteomics is essential for a complete understanding of a PROTAC's selectivity profile. By comparing the performance of CRBN-based PROTACs with alternatives, such as VHL-based degraders, researchers can make informed decisions in the design of highly selective and therapeutically effective protein-degrading molecules. The methodologies and representative data presented in this guide serve as a valuable resource for advancing the field of targeted protein degradation.
Benchmarking New Thalidomide Analogs Against Thalidomide-O-amido-C11-COOH in PROTAC Development
A Comparative Guide for Researchers in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of many successful PROTACs is the ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a function pioneered by thalidomide (B1683933) and its analogs. This guide provides a comprehensive comparison of new thalidomide analogs against the established CRBN ligand-linker conjugate, Thalidomide-O-amido-C11-COOH, for their utility in developing effective protein degraders.
This compound serves as a foundational building block in PROTAC synthesis, providing a well-characterized CRBN-binding moiety functionalized with a linker for attachment to a target protein ligand. However, the field is rapidly advancing, with novel thalidomide analogs emerging that offer potential improvements in stability, binding affinity, and degradation efficiency, while potentially mitigating some of the off-target effects associated with the traditional thalidomide scaffold. This guide presents a data-driven comparison of these next-generation CRBN ligands, offering researchers and drug development professionals the insights needed to select the optimal components for their targeted protein degradation strategies.
Quantitative Performance Comparison of CRBN Ligands in PROTACs
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of PROTACs constructed with Thalidomide-O-amido-linker conjugates and newer thalidomide analogs.
| CRBN Ligand Type | PROTAC Target | DC50 | Dmax | Cell Line | Reference |
| Thalidomide-O-amido-linker | DOT1L | Data not publicly available | Data not publicly available | - | [1][2] |
| Phenyl Dihydrouracil | LCK | 0.8 nM | >90% | KOPT-K1 | [3] |
| Fluorinated Benzamide (ARV-766) | Androgen Receptor | <1 nM | >90% | VCaP | [4] |
| Pomalidomide (dBET1) | BRD4 | ~8 nM | >90% | MV4-11 | [5] |
Note: Direct head-to-head comparative data for PROTACs synthesized with this compound against the newer analogs in the same experimental context is limited in publicly available literature. The data presented is compiled from various sources to provide a relative performance benchmark.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and a typical workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the benchmarking of novel PROTACs. The following are detailed protocols for key assays used to evaluate the performance of PROTACs incorporating different thalidomide analogs.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein within a cellular context.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells treated with the PROTAC as in the degradation assay
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer to room temperature and thaw the CellTiter-Glo® Substrate. Reconstitute the substrate with the buffer.
-
Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Recording: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Protocol 3: CRBN Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the binding affinity of a ligand to its target protein in a solution-based format.
Materials:
-
Recombinant tagged CRBN protein (e.g., His-tagged)
-
Fluorescently labeled tracer ligand for CRBN
-
Terbium-conjugated anti-tag antibody (e.g., anti-His-Tb)
-
PROTAC or thalidomide analog of interest
-
Assay buffer
-
Low-volume, non-binding microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (PROTAC or thalidomide analog). Prepare a solution containing the recombinant CRBN protein, the fluorescent tracer, and the terbium-conjugated antibody in the assay buffer.
-
Assay Reaction: In a microplate, add the serially diluted test compounds. Add the CRBN/tracer/antibody mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor (Terbium) and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the TR-FRET ratio against the concentration of the test compound. Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Thalidomide-O-amido-C11-COOH
For Immediate Implementation: Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of Thalidomide-O-amido-C11-COOH, a potent thalidomide (B1683933) analog. Due to its classification as a cytotoxic and hazardous compound, improper disposal poses significant risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance and associated waste.
Thalidomide and its analogs are recognized for their potential to cause severe birth defects and other toxic effects.[1][2][3][4][5] Consequently, waste generated from research activities involving this compound must be managed as hazardous, cytotoxic waste in compliance with all applicable local, regional, and national regulations.[6][7][8]
Key Disposal Principles
The cornerstone of safe disposal is the segregation and specialized treatment of all materials contaminated with this compound. The primary method of disposal for cytotoxic waste is high-temperature incineration.[7][9] Under no circumstances should this waste be mixed with general laboratory or non-hazardous waste.[8]
Operational Disposal Plan: Step-by-Step Procedures
To ensure the safe and compliant disposal of this compound, the following procedures must be strictly followed:
1. Personal Protective Equipment (PPE):
-
Before handling the compound or any contaminated materials, personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (double-gloving is recommended).
-
A disposable gown.
-
Safety goggles or a face shield.
-
A respiratory mask if there is a risk of aerosolization.[6]
-
2. Waste Segregation at the Source:
-
Sharps Waste: Needles, syringes, scalpels, and any other sharp instruments that have come into contact with this compound must be immediately placed in a designated, puncture-resistant sharps container with a purple lid.[9]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, bench paper, vials, and pipette tips should be disposed of in clearly labeled, leak-proof, yellow and purple-colored waste bags.[9]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not discharge to the sewer.[8]
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[10]
-
Store sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected by a certified hazardous waste transporter.
4. Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated. Follow established laboratory protocols for cleaning cytotoxic drug preparation areas.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste management contractor specializing in cytotoxic materials.
-
Ensure that a hazardous waste consignment note accompanies the waste to its final disposal location, which should be a high-temperature incinerator.[9]
Data Presentation: Waste Classification and Handling
For clarity and easy reference, the following table summarizes the key classifications and handling requirements for waste contaminated with this compound.
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Sharps | Puncture-resistant container with purple lid | "Cytotoxic Sharps" | High-Temperature Incineration |
| Non-Sharps Solids | Leak-proof, yellow and purple waste bags | "Cytotoxic Waste" | High-Temperature Incineration |
| Liquid Waste | Sealed, labeled hazardous waste container | "Hazardous Liquid Waste: Cytotoxic" | High-Temperature Incineration |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. thalomidrems.com [thalomidrems.com]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Thalidomide-O-amido-C11-COOH
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Thalidomide (B1683933) and its derivatives are potent compounds requiring stringent safety protocols to prevent exposure.[1][2] The primary health concern associated with thalidomide analogues is their teratogenic potential, meaning they can cause severe birth defects.[3] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE) for handling Thalidomide-O-amido-C11-COOH.
Hazard Identification and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the related compound Thalidomide-O-COOH indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Due to the known high potency and teratogenicity of the parent compound, thalidomide, a comprehensive PPE strategy is the first line of defense against accidental exposure.[5][6]
Core Safety Principles:
-
Containment: Always handle the compound within a certified chemical fume hood to minimize inhalation risk.[7]
-
Avoid Contamination: Prevent the generation of dust and aerosols.[3]
-
Decontamination: Thoroughly decontaminate work surfaces after handling the compound.[3]
-
Waste Management: All waste materials must be treated as hazardous and disposed of according to institutional and local regulations.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed safely if contamination occurs.[3] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes or airborne particles.[3][8] |
| Body Protection | A disposable lab coat or coveralls (e.g., Tyvek®). | Protects skin and personal clothing from contamination.[5][9] |
| Respiratory Protection | A properly fitted N95 respirator or higher (e.g., PAPR) if dust or aerosols may be generated. | Prevents inhalation of the potent compound. Surgical masks do not offer adequate protection.[8][10] |
| Foot Protection | Disposable shoe covers over closed-toe shoes. | Prevents the spread of contamination outside the laboratory.[8] |
Experimental Workflow: Donning and Doffing PPE
The following workflow outlines the critical steps for safely putting on (donning) and taking off (doffing) PPE to minimize cross-contamination.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
